N-(3-aminopropyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-aminopropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(8)7-4-2-3-6/h2-4,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZBPSXRYCOKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549626 | |
| Record name | N-(3-Aminopropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4078-13-1 | |
| Record name | N-(3-Aminopropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminopropyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-(3-aminopropyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(3-aminopropyl)acetamide, a versatile primary amine with applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] This document details a reliable synthetic protocol, purification methods, and in-depth characterization data to ensure the identity and purity of the final compound.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the selective mono-acetylation of 1,3-diaminopropane (B46017). This method offers a direct and efficient route to the desired product. The reaction involves the treatment of 1,3-diaminopropane with an acetylating agent, such as ethyl acetate (B1210297), under controlled conditions to favor the formation of the mono-acetylated product over the di-acetylated byproduct.
A plausible synthetic pathway involves the reaction of 1,3-diaminopropane with ethyl acetate, where ethyl acetate serves as both the solvent and the acetylating agent. The presence of a small amount of water can enhance the selectivity of the mono-acylation.[2]
Experimental Protocol: Selective Mono-acetylation of 1,3-Diaminopropane
Materials:
-
1,3-Diaminopropane
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1,3-diaminopropane and ethyl acetate. A slight excess of the diamine may be used to favor mono-acetylation.
-
Addition of Water: Add a catalytic amount of deionized water to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the optimal reaction time.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethyl acetate and any volatile byproducts under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to isolate this compound as a colorless liquid.[2] The purity of the collected fractions should be assessed by NMR spectroscopy.
| Parameter | Value |
| Starting Material | 1,3-Diaminopropane |
| Acetylation Agent | Ethyl Acetate |
| Catalyst | Water |
| Reaction Temperature | Reflux |
| Purification Method | Vacuum Distillation |
| Typical Purity | ≥95-97% (by NMR)[2][3] |
| Physical Appearance | Colorless Liquid[2] |
Table 1: Summary of Synthesis Parameters for this compound
Caption: Synthesis workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound. Both ¹H and ¹³C NMR spectra should be acquired.
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons of the propyl chain, the amine group, the amide group, and the acetyl methyl group. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the propyl chain, and the methyl carbon of the acetyl group.
| ¹H NMR | ¹³C NMR |
| Assignment | Chemical Shift (ppm) |
| -CH₃ (acetyl) | ~1.9 |
| -CH₂- (middle of propyl) | ~1.6 |
| -CH₂-NH₂ | ~2.7 |
| -CH₂-NH(CO) | ~3.2 |
| -NH₂ | Variable |
| -NH(CO) | Variable |
Table 2: Predicted NMR Spectral Data for this compound (Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the primary amine and the secondary amide, the C=O bond of the amide, and C-H bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (primary amine) | 3400-3250 (two bands) |
| N-H Stretch (secondary amide) | ~3300 |
| C-H Stretch (aliphatic) | 3000-2850 |
| C=O Stretch (amide I) | ~1640 |
| N-H Bend (amide II) | ~1550 |
Table 3: Expected FTIR Absorption Bands for this compound
Caption: Workflow for the characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to study its fragmentation pattern, which can further confirm its structure. For this compound (C₅H₁₂N₂O), the expected monoisotopic mass is approximately 116.0950 g/mol .[1]
In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 117.1022.[1] Other adducts, such as [M+Na]⁺ at m/z 139.0842, may also be observed.[1]
| Adduct | Calculated m/z |
| [M+H]⁺ | 117.1022 |
| [M+Na]⁺ | 139.0842 |
| [M-H]⁻ | 115.0877 |
Table 4: Predicted m/z Values for this compound Adducts [1]
Conclusion
This technical guide outlines a straightforward and efficient method for the synthesis of this compound via selective mono-acetylation of 1,3-diaminopropane. The detailed characterization protocols using NMR, FTIR, and mass spectrometry provide a robust framework for confirming the identity and ensuring the high purity of the final product, which is crucial for its application in research and development, particularly in the pharmaceutical industry.
References
An In-depth Technical Guide to the Physicochemical Properties of N-(3-aminopropyl)acetamide
This technical guide provides a comprehensive overview of the core physicochemical properties of N-(3-aminopropyl)acetamide. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental methodologies.
Core Physicochemical Properties
This compound is a monoacetylated polyamine that serves as a versatile building block in the synthesis of various compounds, including heterocyclic structures and pharmaceuticals.[1][2] Its utility in research and development is underscored by its chemical properties, which influence its reactivity, solubility, and biological interactions.
Data Presentation: Summary of Physicochemical Properties
The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂N₂O | [1][2][3] |
| Molecular Weight | 116.16 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mL | [1] |
| Predicted logP (XlogP) | -1.0 | [4] |
| pKa | Not experimentally determined in cited literature. The pKa of the primary amine is expected to be around 10-11, and the amide is very weakly acidic (pKa ~17 for acetamide (B32628) itself).[5] | N/A |
| Melting Point | Not available in cited literature. | N/A |
| Boiling Point | Not available in cited literature. | N/A |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. The following sections outline standard experimental protocols for pKa and logP determination.
2.1 Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH. Potentiometric titration is a widely used and reliable method for its determination.
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the analyte, this compound, at a concentration of approximately 1 mM.[6]
-
Prepare standardized titrant solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (B78521) (NaOH).[6]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[6]
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[6]
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the analyte solution into a reaction vessel equipped with a magnetic stirrer.[6]
-
Immerse the calibrated pH electrode into the solution.
-
To determine the pKa of the aminopropyl group (a base), titrate the solution with the standardized 0.1 M HCl solution.
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize (signal drift less than 0.01 pH units per minute).[6]
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the inflection point of the sigmoid-shaped curve. This can be more accurately found by plotting the first or second derivative of the titration curve. At the half-equivalence point, the pH is equal to the pKa.
-
2.2 Determination of logP by the Shake-Flask Method
The partition coefficient (logP) quantifies the lipophilicity of a compound, which is a key predictor of its pharmacokinetic properties. The shake-flask method is a traditional and accurate way to measure logP.[7][8]
Methodology:
-
Preparation of Phases:
-
Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and an immiscible organic phase (typically n-octanol).
-
Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing them to separate for 24 hours. This minimizes volume changes during the experiment.[9]
-
-
Partitioning of the Analyte:
-
Dissolve a precisely weighed amount of this compound in a known volume of the pre-saturated aqueous phase or a 50/50 mixture of both phases.[9]
-
Add a known volume of the other pre-saturated phase to a separation funnel.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.
-
Allow the phases to separate completely. This can be aided by centrifugation.
-
-
Quantification:
-
Carefully separate the aqueous and organic layers.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
-
Calculation of logP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀ ([analyte]ₙ₋ₒ꜀ₜₐₙₒₗ / [analyte]ₐᵩᵤₑₒᵤₛ)[8]
-
Applications and Logical Relationships
This compound is primarily utilized as a chemical intermediate and building block in synthetic chemistry.[1] Its bifunctional nature, containing both a primary amine and an acetamide group, allows for diverse chemical modifications.
This compound is noted for its role in:
-
Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[2]
-
Biochemical Research: It can be used as a reagent in biochemical assays to study protein interactions and enzyme activities.[2]
-
Polymer Chemistry: It is incorporated into polymer formulations to enhance adhesion properties.[2]
-
Cosmetic Formulations: It is utilized for its moisturizing properties.[2]
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1stsci.com [1stsci.com]
- 4. PubChemLite - this compound (C5H12N2O) [pubchemlite.lcsb.uni.lu]
- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. agilent.com [agilent.com]
Spectroscopic Profile of N-(3-aminopropyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-aminopropyl)acetamide, also known as N-acetyl-1,3-propanediamine, is a chemical compound of interest in various research and development sectors. Its structure, featuring both a primary amine and an amide functional group, makes it a versatile building block in organic synthesis and a subject of study in biological systems. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also presented to aid in the characterization of this and structurally related molecules.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonym: N-Acetyl-1,3-propanediamine[1]
-
CAS Number: 4078-13-1[1]
-
Molecular Formula: C₅H₁₂N₂O[1]
-
Molecular Weight: 116.16 g/mol [1]
-
Structure:
Spectroscopic Data
A thorough search of scientific literature and chemical databases indicates that while predicted mass spectrometry data is available, detailed experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound are not readily found in publicly accessible, peer-reviewed sources. The following sections provide expected spectral characteristics based on the compound's structure and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃-C=O | ~1.9 - 2.1 | Singlet | 3H |
| -NH-C=O | ~7.5 - 8.5 | Broad Triplet | 1H |
| -C(=O)NH-CH₂- | ~3.1 - 3.3 | Quartet | 2H |
| -CH₂-CH₂-CH₂- | ~1.6 - 1.8 | Quintet | 2H |
| -CH₂-NH₂ | ~2.7 - 2.9 | Triplet | 2H |
| -NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H |
2.1.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C H₃-C=O | ~23 |
| -C(=O)NH-C H₂- | ~37 |
| -CH₂-C H₂-CH₂- | ~30 |
| -C H₂-NH₂ | ~40 |
| -C =O | ~172 |
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Stretch | 3400 - 3250 | Medium (two bands for primary amine) |
| N-H (Amide) | Stretch | 3350 - 3180 | Medium |
| C-H (Alkyl) | Stretch | 2950 - 2850 | Medium to Strong |
| C=O (Amide I) | Stretch | 1680 - 1630 | Strong |
| N-H (Amine) | Bend | 1650 - 1580 | Medium |
| N-H (Amide II) | Bend | 1570 - 1515 | Medium |
| C-N | Stretch | 1250 - 1020 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. Predicted mass spectrometry data for various adducts of this compound is available.
| Adduct | Predicted m/z |
| [M+H]⁺ | 117.10224 |
| [M+Na]⁺ | 139.08418 |
| [M+K]⁺ | 155.05812 |
| [M-H]⁻ | 115.08768 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, adaptable for the characterization of this compound.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (B129727) (CD₃OD), or Deuterium (B1214612) Oxide (D₂O)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
3.1.2. Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard one-pulse sequence.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16 for a good signal-to-noise ratio.
-
Relaxation delay: 1-5 seconds.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 200 ppm.
-
A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
3.1.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the solvent or internal standard signal.
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Acquire the sample spectrum.
3.2.2. Data Acquisition
-
Set the spectral range typically from 4000 to 400 cm⁻¹.
-
Select an appropriate number of scans (e.g., 16-32) to obtain a good quality spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (LC-MS)
3.3.1. Sample Preparation
-
Prepare a dilute solution of this compound in a suitable solvent compatible with liquid chromatography and mass spectrometry (e.g., methanol, acetonitrile (B52724), or water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization). A typical concentration is in the range of 1-10 µg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
3.3.2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is commonly used for the separation of polar compounds like polyamines.
-
Mobile Phase: A gradient elution is often employed, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
3.3.3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray ionization (ESI) is well-suited for polar and thermally labile molecules like this compound. Positive ion mode ([M+H]⁺) is typically used for amines.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
-
Scan Range: A scan range of m/z 50-500 is generally sufficient to observe the molecular ion and key fragments.
-
Data Acquisition: Acquire data in full scan mode to detect all ions within the specified range. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a compound like this compound.
References
An In-depth Technical Guide to N-(3-aminopropyl)acetamide (CAS: 4078-13-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-aminopropyl)acetamide, with the Chemical Abstracts Service (CAS) number 4078-13-1, is a versatile organic compound featuring both a primary amine and an acetamide (B32628) functional group. This unique structure makes it a valuable building block in various chemical and pharmaceutical applications. It serves as a key intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates. This guide provides a comprehensive overview of its physicochemical properties, safety information, synthetic methodologies, and key applications, with a focus on its relevance to the research and drug development sectors.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid or solid, a state dependent on its purity and the ambient temperature.[1] It is soluble in water and a variety of organic solvents, which allows for its use in a wide range of reaction conditions.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 4078-13-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₅H₁₂N₂O | [2][3][5][7] |
| Molecular Weight | 116.16 g/mol | [2][6][7] |
| Appearance | Colorless to pale yellow liquid or solid | [1][2] |
| Boiling Point | 130 °C at 3 Torr | [8] |
| Density | 0.9879 g/cm³ | [8] |
| pKa (Predicted) | 16.30 ± 0.46 | [8] |
| Solubility | Soluble in water, DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), Chloroform, Ethyl Acetate | [1][3][8] |
| Storage Conditions | Store at 0 - 8 °C under an inert atmosphere (nitrogen or Argon) | [2][4][8] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons, the three methylene (B1212753) groups of the propyl chain, and the protons of the primary amine and the amide. The chemical shifts and splitting patterns would be characteristic of such a structure.
-
¹³C NMR: The carbon NMR spectrum would display five unique signals corresponding to the methyl carbon of the acetyl group, the carbonyl carbon of the amide, and the three methylene carbons of the propyl chain.
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine and the amide, the C=O stretching of the amide (around 1650 cm⁻¹), and C-H stretching of the alkyl chain.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (116.16 g/mol ). Fragmentation patterns would likely involve the loss of the acetamide group or cleavage of the propyl chain. Predicted collision cross section data for various adducts are available.[9]
Safety and Handling
This compound is considered a hazardous chemical. It is classified as causing severe skin burns and eye damage. Some sources also indicate it is a highly flammable liquid and vapor that causes skin and serious eye irritation.
Table 2: GHS Hazard Information for this compound
| Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| Danger | H314: Causes severe skin burns and eye damage.H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P233: Keep container tightly closed.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. |
Sources for Table 2 data are from various safety data sheets which may have slight variations in classifications.
Handling Precautions: Use this compound in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. In case of contact, immediately flush the affected area with plenty of water.
Synthesis and Experimental Protocols
This compound can be synthesized through various routes. A common approach involves the selective acetylation of a diamine or the reduction of a nitro-containing precursor. Below is a representative experimental protocol for a related synthesis which can be adapted for this compound, starting from 1,3-diaminopropane (B46017).
Experimental Protocol: Synthesis of this compound
This protocol is an illustrative adaptation based on standard organic synthesis procedures for acetylation of amines.
Reaction Scheme:
Materials:
-
1,3-Diaminopropane
-
Acetic Anhydride (B1165640)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1,3-diaminopropane (1.0 eq) in a suitable solvent like dichloromethane. To favor mono-acetylation, a significant excess of the diamine can be used.
-
Cool the solution in an ice bath with stirring.
-
Slowly add acetic anhydride (0.5 to 1.0 eq, depending on the desired selectivity) dropwise to the cooled solution using a dropping funnel. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure this compound.
Logical Workflow for Synthesis
Caption: A logical workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable molecule with diverse applications in scientific research and industrial processes.
-
Pharmaceutical Development: It serves as a crucial building block for the synthesis of various pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.[2] Its structure is a component of more complex bioactive molecules.
-
Biochemical Research: This compound is utilized as a reagent in biochemical assays. For instance, it is related to polyamines, which are important biochemical markers for cancer and other pathophysiological conditions.[3] The analysis of acetylated polyamines like this compound in biological fluids is a subject of research.[3] It has also been shown to inhibit the growth of certain bacteria and cancer cells in culture, although its mechanism of action is not fully understood.[1]
-
Organic Synthesis: As a bifunctional molecule with a primary amine and an amide, it can participate in a variety of chemical reactions, making it a versatile intermediate for creating heterocyclic compounds and other complex organic structures.[1][3]
-
Polymer Chemistry and Materials Science: The compound is incorporated into polymer formulations to improve adhesion properties, finding use in coatings and adhesives.[2] It also has potential as a ligand in coordination chemistry.[2]
-
Other Industrial Applications: this compound is used in the formulation of surfactants and as a stabilizing agent.[2] It is also found in cosmetic formulations for its moisturizing properties.[2]
Conclusion
This compound is a commercially available and synthetically accessible compound with a range of useful properties. Its bifunctional nature makes it a valuable tool for chemists and pharmacologists. While its direct biological signaling pathways are not well-defined, its role as a synthetic intermediate and its connection to polyamine metabolism highlight its importance in the broader context of biomedical research and drug discovery. The information provided in this guide serves as a comprehensive resource for professionals working with this versatile chemical.
References
- 1. CAS 4078-13-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 4078-13-1|this compound|BLD Pharm [bldpharm.com]
- 5. 1stsci.com [1stsci.com]
- 6. calpaclab.com [calpaclab.com]
- 7. scbt.com [scbt.com]
- 8. N-Acetyl-1,3-propanediamine | 4078-13-1 [chemicalbook.com]
- 9. PubChemLite - this compound (C5H12N2O) [pubchemlite.lcsb.uni.lu]
understanding the reactivity of N-(3-aminopropyl)acetamide's primary amine
An In-depth Technical Guide to the Reactivity of N-(3-aminopropyl)acetamide's Primary Amine
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as N-acetyl-1,3-propanediamine, is a versatile chemical intermediate widely employed in pharmaceutical development, biochemical research, and polymer chemistry.[1] Its utility stems from its bifunctional nature, possessing both a stable amide and a reactive primary amine. This guide focuses on the core principles governing the reactivity of the terminal primary amine, providing a technical foundation for its application in synthesis and drug design. The molecule serves as a valuable building block for creating a range of bioactive compounds, particularly in the development of drugs for neurological disorders.[1]
Physicochemical and Structural Properties
The reactivity of this compound is a direct consequence of its molecular structure. The key feature is the terminal primary aminopropyl group, which confers basicity and nucleophilicity, while the acetyl group forms a stable, unreactive amide functionality under typical synthetic conditions.
| Property | Value | Reference |
| CAS Number | 4078-13-1 | [2][3] |
| Molecular Formula | C₅H₁₂N₂O | [2][3] |
| Molecular Weight | 116.16 g/mol | [2][3] |
| Appearance | Colorless liquid | [1] |
| Synonyms | N-Acetyl-1,3-propanediamine | [4] |
The crucial distinction within the molecule lies between its two nitrogen atoms. The lone pair of electrons on the primary amine's nitrogen is localized and readily available for reaction, making it a good base and nucleophile.[5] Conversely, the lone pair on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group. This delocalization renders the amide nitrogen significantly less basic and non-nucleophilic.[6] This inherent difference in reactivity allows for highly selective chemical transformations at the primary amine site.
Basicity of the Primary Amine
Table 2: Comparison of Conjugate Acid (R-NH₃⁺) pKa Values
| Compound | pKa of Conjugate Acid | Comments |
| Ammonia (NH₃) | 9.26 | Baseline reference.[5] |
| Propylamine (B44156) (CH₃CH₂CH₂NH₂) | 10.69 | A simple primary alkyl amine.[7] |
| This compound | ~10.5 (Estimated) | Expected to be a slightly weaker base than propylamine due to the distant, mildly electron-withdrawing amide group, but still a strong base for a primary amine. |
| Aniline (C₆H₅NH₂) | 4.6 | Example of a much weaker base due to lone pair delocalization into the aromatic ring.[5] |
This basicity means that at physiological pH (~7.4), the primary amine of this compound will exist predominantly in its protonated, ammonium (B1175870) form. In synthetic organic chemistry, a base is typically required to deprotonate the ammonium salt that forms as a byproduct during reactions with electrophiles.[8]
Nucleophilicity and Key Reactions
The available lone pair of electrons makes the primary amine of this compound a potent nucleophile, enabling it to attack electron-deficient centers to form new carbon-nitrogen bonds. This reactivity is the foundation of its use as a synthetic building block.
Caption: General reactivity pathways of the primary amine.
N-Acylation
N-acylation is the reaction of the primary amine with an acylating agent, such as an acid chloride or acid anhydride, to form a stable amide bond. This is one of the most common and reliable reactions for primary amines.[8] The reaction is typically rapid and high-yielding, often run in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl).[8]
N-Alkylation
The primary amine readily reacts with alkyl halides (e.g., alkyl bromides or iodides) in an Sₙ2 reaction to form secondary amines.[9] A significant challenge in this reaction is overalkylation, where the resulting secondary amine, which is also nucleophilic, competes with the starting material to react with the alkyl halide, leading to tertiary amines and even quaternary ammonium salts.[10] To favor mono-alkylation, a large excess of the primary amine can be used. Alternatively, reductive amination provides a more controlled method for synthesizing secondary amines.
Reductive Amination
Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to first form an intermediate imine (or iminium ion), which is then reduced in situ to a secondary or tertiary amine.[11][12] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB).[11] This method is highly efficient and avoids the issue of overalkylation, making it a preferred strategy for preparing specifically substituted secondary amines.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key reactions discussed. These protocols serve as a starting point and may require optimization for specific substrates and scales.
General Protocol for N-Acylation
This procedure describes the formation of an amide by reacting this compound with an acid chloride.
Caption: Experimental workflow for a typical N-acylation reaction.
Methodology:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, THF). Add a non-nucleophilic base such as triethylamine (1.5 equivalents).[13]
-
Addition: Cool the stirred solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise via syringe.[13]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with the organic solvent (e.g., DCM, 3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by silica (B1680970) gel column chromatography or recrystallization to yield the final N-acylated product.[8]
General Protocol for N-Alkylation (Mono-alkylation)
This procedure describes a method to favor the formation of a secondary amine.
Methodology:
-
Setup: To a solution of this compound (3.0 equivalents) in a polar solvent like ethanol (B145695) or DMF, add a base such as sodium carbonate (Na₂CO₃, 1.5 equivalents).
-
Addition: Add the alkyl halide (1.0 equivalent) to the mixture. Using a significant excess of the starting amine is crucial to minimize overalkylation.[10]
-
Reaction: Heat the reaction mixture (e.g., to 50-80 °C) and stir for 12-24 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove the excess starting amine (which will be in its protonated form). Dry the organic layer and concentrate. The resulting crude secondary amine can be further purified by column chromatography.
Conclusion
The terminal primary amine of this compound is a classic sp³-hybridized nitrogen that functions as a strong base and an effective nucleophile. Its reactivity is predictable and highly selective, allowing for straightforward N-acylation, N-alkylation, and reductive amination reactions without interference from the inert amide group. This reliability and selectivity make this compound a valuable and versatile building block for drug development professionals and researchers aiming to synthesize complex molecules with precisely controlled architectures.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. N-Acetyl-1,3-propanediamine | 4078-13-1 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of N-(3-aminopropyl)acetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of N-(3-aminopropyl)acetamide in various organic solvents. The information contained herein is essential for professionals in drug development, chemical synthesis, and formulation science, where understanding the solubility profile of a compound is critical for its application. This document compiles available quantitative data, outlines experimental protocols for solubility determination, and presents visual workflows to aid in experimental design.
Introduction to this compound
This compound is a versatile chemical compound characterized by the presence of both a primary amine and an acetamide (B32628) functional group. This unique structure imparts a degree of polarity to the molecule, influencing its interactions with various solvents. It is recognized for its utility as a building block in the synthesis of more complex molecules and its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients.[1] An understanding of its solubility in a range of organic solvents is therefore paramount for its effective use in research and development.
Quantitative Solubility Data
Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known solubility values in specific organic solvents. This data is crucial for researchers working on formulations or synthetic routes involving this compound.
| Organic Solvent | Chemical Class | Solubility (mg/mL) | Temperature (°C) |
| Dimethylformamide (DMF) | Polar Aprotic | 30 | Not Specified |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 30 | Not Specified |
| Ethanol | Polar Protic | 30 | Not Specified |
Data sourced from Cayman Chemical product information.[2]
Predicted Solubility Profile
Based on the principle of "like dissolves like," the chemical structure of this compound—possessing both hydrogen bond donor (amine and amide N-H) and acceptor (carbonyl and amine) sites—suggests a favorable solubility profile in polar organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Isopropanol): High solubility is anticipated due to the potential for hydrogen bonding interactions between the solvent and the amine and acetamide groups of the solute.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Good solubility is expected, facilitated by dipole-dipole interactions.
-
Non-polar Solvents (e.g., Toluene, Hexane): Lower solubility is predicted due to the significant difference in polarity between the solvent and this compound.
Experimental Protocols for Solubility Determination
For solvents where quantitative data is unavailable, the following experimental protocols provide a framework for its determination. The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Sealed vials (e.g., glass vials with PTFE-lined caps)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another appropriate quantitative analytical instrument.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.
-
To further separate the undissolved solid, centrifuge the vial at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the collected supernatant through a chemically inert syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high solubility measurements.
-
Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent (often the same solvent used for the solubility determination or a mobile phase for chromatography) to bring the concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.
-
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility and the signaling pathway of solvent-solute interactions.
Caption: A generalized workflow for determining equilibrium solubility.
Caption: A diagram illustrating potential solute-solvent interactions.
References
A Historical Perspective on the Discovery and Synthesis of N-(3-aminopropyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-aminopropyl)acetamide, a monoacetylated derivative of the diamine 1,3-diaminopropane (B46017), is a versatile chemical entity with a growing presence in biochemical and pharmaceutical research. Its structure, featuring both a primary amine and an acetamide (B32628) group, imparts unique properties that make it a valuable building block in the synthesis of more complex molecules and a subject of interest in its own right. This technical guide provides a historical perspective on the emergence of this compound, detailed experimental protocols for its synthesis, and an exploration of its context within the broader field of polyamine research.
While a singular "discovery" paper for this compound is not readily identifiable in the historical chemical literature, its intellectual origins can be traced to the burgeoning field of polyamine chemistry. Polyamines, such as spermidine (B129725) and spermine, were first observed in the 17th century, though their structures and biological significance were not understood until much later. The study of their metabolism, including acetylation and deacetylation, gained momentum in the 20th century as their roles in cell growth and proliferation became apparent. The selective acetylation of polyamines emerged as a key area of investigation, as this modification neutralizes the positive charge of the amino groups, altering their interactions with cellular polyanions like DNA and RNA and facilitating their transport and catabolism. This compound can be viewed as a fundamental unit in the study of these monoacetylated polyamines.
Chemical Properties and Data
A summary of the key chemical identifiers and properties of this compound is provided in the table below for easy reference.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | N-Acetyl-1,3-propanediamine, N-Acetyltrimethylenediamine |
| CAS Number | 4078-13-1 |
| Molecular Formula | C₅H₁₂N₂O |
| Molecular Weight | 116.16 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | 269.8 ± 23.0 °C at 760 mmHg |
| Melting Point | Not precisely defined (can be solid at RT) |
| Solubility | Soluble in water and polar organic solvents |
| pKa (predicted) | 10.2 (primary amine) |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound fundamentally relies on the selective monoacetylation of 1,3-diaminopropane. Achieving mono-substitution over di-substitution is the primary challenge. Various methods have been developed for the selective acylation of diamines. Below is a detailed protocol adapted from established methodologies for the selective monoacetylation of symmetrical diamines.
Method: Selective Monoacetylation via Boc Protection
This method involves the protection of one of the amino groups of 1,3-diaminopropane with a tert-butoxycarbonyl (Boc) group, followed by acetylation of the remaining free amine, and subsequent deprotection.
Step 1: Monoprotection of 1,3-Diaminopropane
-
Reaction: 1,3-Diaminopropane + Di-tert-butyl dicarbonate (B1257347) → tert-butyl (3-aminopropyl)carbamate
-
Protocol:
-
Dissolve 1,3-diaminopropane (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.5 equivalents to favor mono-protection) in the same solvent to the stirred solution of the diamine.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to isolate the mono-Boc-protected diamine.
-
Step 2: Acetylation of the Free Amino Group
-
Reaction: tert-butyl (3-aminopropyl)carbamate + Acetic anhydride (B1165640) → tert-butyl (3-acetamidopropyl)carbamate
-
Protocol:
-
Dissolve the purified tert-butyl (3-aminopropyl)carbamate (1.0 equivalent) in a dry aprotic solvent such as DCM or tetrahydrofuran (B95107) (THF).
-
Add a base, such as triethylamine (B128534) (1.1 equivalents), to the solution.
-
Cool the mixture to 0 °C.
-
Add acetic anhydride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected acetylated product.
-
Step 3: Deprotection of the Boc Group
-
Reaction: tert-butyl (3-acetamidopropyl)carbamate → this compound
-
Protocol:
-
Dissolve the crude tert-butyl (3-acetamidopropyl)carbamate in a solvent such as DCM or ethyl acetate.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, the solvent and excess acid are removed under reduced pressure.
-
The resulting salt is then neutralized with a base (e.g., aqueous NaOH or an ion-exchange resin) and the free amine, this compound, is extracted into an organic solvent or purified by distillation or chromatography.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound via the Boc-protection strategy. Yields are representative and can vary based on reaction scale and purification efficiency.
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield (%) |
| 1. Monoprotection | 1,3-Diaminopropane | Di-tert-butyl dicarbonate | tert-butyl (3-aminopropyl)carbamate | 40-60 |
| 2. Acetylation | tert-butyl (3-aminopropyl)carbamate | Acetic anhydride | tert-butyl (3-acetamidopropyl)carbamate | >90 |
| 3. Deprotection | tert-butyl (3-acetamidopropyl)carbamate | Trifluoroacetic acid | This compound | >95 |
| Overall Yield | - | - | - | 38-57 |
Logical and Experimental Workflow
The synthesis of this compound through the described protection-acetylation-deprotection sequence follows a clear logical progression to achieve selective monoacetylation.
Signaling Pathways and Biological Context
Currently, there is limited specific information in peer-reviewed literature detailing the direct involvement of this compound in defined cellular signaling pathways. However, as a monoacetylated polyamine, its biological context is intrinsically linked to the broader polyamine metabolic pathway. This pathway is crucial for cell proliferation, differentiation, and apoptosis.
The acetylation of polyamines is a key regulatory mechanism. The enzyme spermidine/spermine N¹-acetyltransferase (SSAT) is the rate-limiting enzyme in polyamine catabolism. It transfers an acetyl group from acetyl-CoA to spermidine or spermine. While this compound is the acetylated form of a diamine, not spermidine or spermine, its existence and potential biological activity are relevant to the overall balance of acetylated and non-acetylated polyamines in the cell. The interplay between polyamine biosynthesis, catabolism, and transport maintains cellular polyamine homeostasis.
Conclusion
This compound, while lacking a dramatic discovery narrative, represents an important molecule at the intersection of synthetic organic chemistry and the biology of polyamines. Its preparation highlights the chemical strategies required for the selective modification of polyfunctional molecules. As research into the nuanced roles of polyamine derivatives in health and disease continues, the utility of this compound as a research tool and synthetic precursor is likely to expand, warranting further investigation into its specific biological activities and potential therapeutic applications.
A Comprehensive Guide to the Theoretical Calculation of N-(3-aminopropyl)acetamide's Molecular Structure
Affiliation: Google Research
Abstract
This technical whitepaper provides a detailed overview of the theoretical and computational methodologies used to determine the molecular structure and properties of N-(3-aminopropyl)acetamide. Aimed at researchers, scientists, and professionals in drug development, this guide outlines the fundamental principles of computational chemistry, focusing on Density Functional Theory (DFT) as a primary tool. While direct computational studies on this compound are not extensively published, this document leverages data from its parent molecule, acetamide (B32628), and related derivatives to establish a robust protocol for geometry optimization, vibrational analysis, and the calculation of electronic properties. The paper includes structured data tables for key molecular parameters and detailed workflows visualized using the DOT language to ensure clarity and reproducibility for researchers undertaking similar computational investigations.
Introduction
This compound (C₅H₁₂N₂O) is a versatile chemical compound featuring both a primary amine and an amide functional group.[1][2] This bifunctionality makes it a valuable building block in the synthesis of various pharmaceuticals and a reagent in biochemical research.[1] Understanding its three-dimensional structure, conformational possibilities, and electronic properties at a molecular level is crucial for predicting its reactivity, biological interactions, and potential applications in medicinal chemistry.
Theoretical calculations, particularly those based on quantum mechanics, offer a powerful, non-experimental route to elucidate these properties. Computational methods like Density Functional Theory (DFT) can predict molecular geometries, vibrational frequencies (corresponding to IR and Raman spectra), and electronic characteristics with high accuracy.[3][4] This guide details the standard computational protocols for such an investigation, presents representative data from analogous acetamide studies, and provides visual workflows to aid in the design of computational experiments.
Computational Methodologies
The cornerstone of modern molecular modeling is the solution of the Schrödinger equation, which is approximated through various computational methods. For molecules of the size of this compound, Density Functional Theory (DFT) provides an excellent balance between accuracy and computational cost.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[3] It is based on the principle that the energy of a molecule can be determined from its electron density. A popular and widely validated functional for organic molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3][5]
Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For molecules containing C, N, O, and H, Pople-style basis sets are commonly employed. A set like 6-311++G(d,p) is often chosen as it provides a good description of electron distribution, including polarization functions (d,p) for heavier atoms and hydrogen, and diffuse functions (++) for accurately modeling lone pairs and hydrogen bonds.[5][6]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the standard procedure for the theoretical analysis of this compound's molecular structure using a computational chemistry package like Gaussian.[3]
-
Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software. The IUPAC name is used to generate a plausible initial geometry.
-
Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation of the molecule.[7] This is typically done using the Berny optimization algorithm.[3] The calculation is run at a specified level of theory, for example, B3LYP/6-311++G(d,p) .[5][6] Convergence to a true energy minimum on the potential energy surface is confirmed.
-
Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory.[3] This serves two purposes:
-
It confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
It predicts the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data.[5] Calculated frequencies are often scaled by an empirical factor to better match experimental values.
-
-
Electronic Property Calculation: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand chemical reactivity and electronic transitions.[4]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.[4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer, intramolecular interactions, and the nature of chemical bonds.[5][8]
-
Logical and Experimental Workflow Diagrams
To clarify the relationships between different computational choices and the overall experimental process, the following diagrams are provided.
Caption: A flowchart illustrating the typical workflow for theoretical molecular structure calculations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Geometry optimization (OPTG) [Molpro manual] [molpro.net]
- 8. researchgate.net [researchgate.net]
N-(3-aminopropyl)acetamide: A Technical Guide to Safety, Handling, and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and disposal guidelines for N-(3-aminopropyl)acetamide. The information is intended for use by professionals in research and development environments who are familiar with laboratory safety protocols.
Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | N-(3-aminopropyl)-acetamide |
| CAS Number | 4078-13-1[1] |
| Molecular Formula | C5H12N2O[2] |
| Molecular Weight | 116.16 g/mol |
| Appearance | Colorless liquid |
| Purity | ≥97%[1] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (B145695) (30 mg/ml)[1] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The GHS classifications from various sources indicate a range of potential hazards. It is crucial to handle this substance with appropriate caution.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Flammable Liquids | Category 2[3] | Danger | H225: Highly flammable liquid and vapor[3] |
| Skin Corrosion/Irritation | Category 1A, 1B, 1C / Category 2 | Danger / Warning | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | Category 1 / Category 2A | Danger / Warning | H319: Causes serious eye irritation[2][3] |
Note: The classification for skin corrosion/irritation varies between suppliers. It is prudent to handle the substance as if it poses the highest indicated risk (Causes severe skin burns and eye damage).
The trifluoroacetate (B77799) salt of this compound has additional hazard classifications:
-
Acute Toxicity, Oral: H302: Harmful if swallowed[4]
-
Acute Toxicity, Inhalation: H332: Harmful if inhaled
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): H335: May cause respiratory irritation[4]
The parent compound, acetamide, is suspected of causing cancer (H351).[5]
Toxicological Information
Aquatic Toxicity: No specific data on the aquatic toxicity of this compound is available.[3] It is recommended to prevent its release into the environment.
Safe Handling and Storage
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.[7] A face shield may be necessary when working with larger quantities or when there is a risk of splashing.
-
Skin Protection: Wear protective gloves and a lab coat.[7] For flammable liquids that may be absorbed through the skin, additional protective clothing such as an apron or oversleeves may be required.[8]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[8] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[7]
Handling Procedures
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]
-
Take precautionary measures against static discharge.[9]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.[3]
-
Handle in accordance with good industrial hygiene and safety practices.[5]
Caption: General workflow for safely handling this compound.
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.[10]
-
Keep container tightly closed.[3]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]
First Aid Measures
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, and close doors to the affected area.
-
Control Ignition Sources: Extinguish all nearby ignition sources.
-
Containment: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[12]
-
Cleanup:
-
Wear appropriate PPE, including respiratory protection.
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Clean the spill area with soap and water.
-
Collect all cleanup materials for disposal as hazardous waste.
-
Caption: Logical workflow for responding to a spill of this compound.
Disposal Considerations
-
Waste material must be disposed of in accordance with national and local regulations.[5]
-
Leave chemicals in their original containers and do not mix with other waste.[5]
-
Handle uncleaned containers as you would the product itself.[5]
-
Contact a licensed professional waste disposal service to dispose of this material.
Experimental Protocols
No specific experimental protocols for the use of this compound were found in the reviewed safety and technical literature. Researchers should develop their own standard operating procedures (SOPs) based on the intended use and the safety information provided in this guide and the manufacturer's Safety Data Sheet (SDS).
Disclaimer
This document is intended as a guide and is not exhaustive. All personnel handling this compound should be thoroughly trained in laboratory safety and should consult the most recent Safety Data Sheet (SDS) provided by the manufacturer before use. All procedures should be conducted in accordance with institutional and regulatory guidelines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 1361472-21-0|this compound 2,2,2-trifluoroacetate|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.at [fishersci.at]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. nj.gov [nj.gov]
- 12. jk-sci.com [jk-sci.com]
An In-depth Technical Guide on the Potential Degradation Pathways of N-(3-aminopropyl)acetamide Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential degradation pathways of N-(3-aminopropyl)acetamide under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. Due to the limited availability of specific degradation studies on this compound, this document extrapolates likely degradation routes based on the fundamental chemical reactivity of its constituent functional groups: a primary aliphatic amine and an acetamide. This guide outlines detailed, generalized experimental protocols for conducting forced degradation studies and presents hypothetical data tables for summarizing results. Furthermore, it includes visualizations of the proposed degradation pathways and a standard experimental workflow using the Graphviz DOT language to aid researchers in designing and executing stability-indicating studies.
Introduction
This compound is a versatile chemical entity utilized in various research and industrial applications.[1] Its structure, featuring a primary amine and an amide linkage, makes it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.[2] Understanding the stability of this compound and its potential degradation products is crucial for ensuring the safety, efficacy, and quality of any formulation or product in which it is a component.
Forced degradation studies are an essential component of the drug development process, providing critical information on the intrinsic stability of a molecule. These studies help in identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods. This guide will explore the probable chemical transformations this compound may undergo when subjected to common stress conditions.
Molecular Structure and Functional Group Analysis
This compound possesses two key functional groups that dictate its chemical reactivity and susceptibility to degradation:
-
Primary Aliphatic Amine (-NH₂): This group is basic and nucleophilic, making it susceptible to oxidation and reactions with electrophiles.[3][4]
-
Acetamide (-NHC(O)CH₃): The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which is often the primary degradation pathway for molecules containing this functionality.[5][6]
The interplay of these two functional groups will govern the overall degradation profile of the molecule.
Potential Degradation Pathways
Based on the known chemistry of primary amines and amides, the following degradation pathways are proposed for this compound under various stress conditions.
Hydrolytic Degradation (Acidic and Basic Conditions)
The most anticipated degradation pathway for this compound is the hydrolysis of the amide bond.[6]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5] This leads to the cleavage of the C-N amide bond, yielding 3-aminopropan-1-amine and acetic acid. Under acidic conditions, the resulting amines will be protonated to form their corresponding ammonium (B1175870) salts.[7]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon of the amide.[5] This results in the formation of a tetrahedral intermediate that subsequently collapses to yield a carboxylate salt (acetate) and 3-aminopropan-1-amine.[8]
Oxidative Degradation
The primary amine group is the most likely site for oxidative degradation. The presence of oxidizing agents can lead to a variety of products. Oxidation of primary amines can proceed through the formation of amine radicals.[9] Potential degradation products could include:
-
Imines and Aldehydes: Oxidation may lead to the formation of an imine, which can then be hydrolyzed to an aldehyde (3-acetamidopropanal) and ammonia.
-
Nitrogen Oxides: More extensive oxidation could potentially lead to the formation of nitroso or nitro derivatives, although this is generally less common for aliphatic amines under typical forced degradation conditions.
-
Cleavage Products: Oxidative cleavage of C-C or C-N bonds can also occur, leading to smaller, more fragmented molecules.[9]
Thermal Degradation
At elevated temperatures, this compound may undergo thermal decomposition. The specific pathways are dependent on the temperature and the presence or absence of oxygen.
-
Pyrolysis: In an inert atmosphere, pyrolysis may lead to the cleavage of the C-N and C-C bonds, resulting in a complex mixture of smaller amines, nitriles, carboxylic acids, and hydrocarbons.[10]
-
Intramolecular Cyclization: It is plausible that at high temperatures, an intramolecular reaction could occur between the terminal amine and the amide, leading to the formation of a cyclic product and elimination of water.
-
Polymerization: Thermal stress can sometimes induce polymerization reactions.[11]
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photochemical reactions. Aliphatic amines do not strongly absorb UV light in the tropospheric range, but degradation can still be initiated.[12]
-
Radical Formation: Photolysis can lead to the formation of radicals, which can then initiate a cascade of secondary reactions.[13]
-
Photo-oxidation: In the presence of oxygen, photo-oxidation can occur, leading to products similar to those observed under general oxidative stress. The reaction with hydroxyl radicals can lead to the formation of carbon-centered α-aminoalkyl radicals.[13]
Proposed Degradation Pathways Diagram
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound. The conditions should be adjusted to achieve a target degradation of 5-20%.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
Acidic Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of hydrochloric acid (HCl) to achieve a final concentration of 0.1 N to 1 N HCl.
-
Incubate the solution at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of sodium hydroxide (NaOH), and dilute with mobile phase for analysis.
Basic Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of sodium hydroxide (NaOH) to achieve a final concentration of 0.1 N to 1 N NaOH.
-
Incubate the solution at an elevated temperature (e.g., 60-80°C) for a specified period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of HCl, and dilute with mobile phase for analysis.
Oxidative Degradation
-
To an aliquot of the stock solution, add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3-30%.
-
Incubate the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period, protected from light.
-
At each time point, withdraw a sample and dilute with mobile phase for analysis.
Thermal Degradation
-
Solid State: Place a known amount of solid this compound in a controlled temperature chamber (e.g., 80-120°C).
-
Solution State: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80-120°C).
-
Samples should be taken at various time points and prepared for analysis.
Photolytic Degradation
-
Expose an aliquot of the stock solution in a photostability chamber to a light source that provides both UV and visible light (e.g., Option 1 or Option 2 as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Samples should be taken at various time points and analyzed.
Experimental Workflow Diagram
Data Presentation
The quantitative results from the forced degradation studies should be summarized in tables for easy comparison. Below are template tables for organizing the data.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Assay of Parent | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 1 N HCl | 24 | 80 | |||
| Basic Hydrolysis | 1 N NaOH | 24 | 80 | |||
| Oxidative | 30% H₂O₂ | 24 | 40 | |||
| Thermal (Solid) | - | 48 | 100 | |||
| Thermal (Solution) | - | 48 | 100 | |||
| Photolytic | ICH Q1B | 24 | 25 |
Table 2: Profile of Degradation Products
| Stress Condition | Peak (RT) | % Peak Area | Proposed Structure | Molecular Weight |
| Acidic Hydrolysis | D1 | 3-Aminopropylamine | 74.12 | |
| D2 | Acetic Acid | 60.05 | ||
| Basic Hydrolysis | D1 | 3-Aminopropylamine | 74.12 | |
| D2 | Acetic Acid | 60.05 | ||
| Oxidative | D3 | |||
| D4 | ||||
| Thermal | D5 | |||
| Photolytic | D6 |
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. caymanchem.com [caymanchem.com]
- 3. fiveable.me [fiveable.me]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. fiveable.me [fiveable.me]
- 7. google.com [google.com]
- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nilu.com [nilu.com]
- 13. researchgate.net [researchgate.net]
Navigating the Stability Landscape of N-(3-aminopropyl)acetamide: A Technical Guide for Researchers
For researchers, scientists, and professionals in the dynamic field of drug development, a thorough understanding of the stability and long-term storage of chemical compounds is paramount. This in-depth technical guide focuses on N-(3-aminopropyl)acetamide, a versatile building block in medicinal chemistry. This document provides a comprehensive overview of its stability profile, recommended storage conditions, potential degradation pathways, and the analytical methodologies required for its assessment.
Long-Term Storage and Stability Profile
The long-term stability of this compound is crucial for maintaining its purity, potency, and overall quality. While comprehensive public data on the long-term stability of solid this compound is limited, general best practices for amides and amines, coupled with available supplier information, provide a strong framework for recommended storage.
Recommended Storage Conditions
To ensure the integrity of this compound over an extended period, the following storage conditions are recommended:
-
Temperature: For long-term storage, refrigeration at 2-8 °C is advised. For solutions in ethanol, storage at -20°C has been shown to maintain stability for at least two years.
-
Humidity: The compound is hygroscopic and should be stored in a dry environment, protected from moisture. The use of desiccants is recommended.
-
Light: To prevent potential photodegradation, this compound should be stored in light-resistant containers.
-
Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidative degradation.
Summary of Stability Data
The following tables summarize the available and recommended stability data for this compound based on International Council for Harmonisation (ICH) guidelines. These represent typical conditions for long-term, intermediate, and accelerated stability studies.
Table 1: Long-Term Stability Data (Recommended)
| Storage Condition | Duration | Specification |
| 25°C ± 2°C / 60% RH ± 5% RH | 24 Months | Assay ≥ 98.0%, Total Impurities ≤ 2.0% |
| 2-8°C | 36 Months | Assay ≥ 98.5%, Total Impurities ≤ 1.5% |
Table 2: Intermediate Stability Data (Recommended)
| Storage Condition | Duration | Specification |
| 30°C ± 2°C / 65% RH ± 5% RH | 12 Months | Assay ≥ 98.0%, Total Impurities ≤ 2.0% |
Table 3: Accelerated Stability Data (Recommended)
| Storage Condition | Duration | Specification |
| 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | Assay ≥ 97.5%, Total Impurities ≤ 2.5% |
Table 4: Stability of this compound in Ethanol Solution
| Storage Condition | Duration | Specification |
| -20°C | ≥ 2 years | Assay ≥ 97.0% |
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is critical for developing stability-indicating analytical methods and for ensuring the safety and efficacy of its downstream applications. Based on its chemical structure, which contains both an amide and a primary amine functional group, the following degradation pathways are plausible.
Caption: Potential degradation pathways for this compound.
Hydrolysis
The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the formation of acetic acid and 1,3-propanediamine. The rate of hydrolysis is expected to be pH-dependent.
Oxidation
The primary amine group is susceptible to oxidation, which can lead to a variety of degradation products. The specific products would depend on the oxidizing agent and reaction conditions.
Photodegradation
Exposure to ultraviolet (UV) or visible light may induce photodegradation, leading to the formation of various photoproducts. The extent of degradation would depend on the wavelength and intensity of the light source.
Experimental Protocols
To assess the stability of this compound and to identify and quantify any degradation products, a robust, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the degradation profile and to validate the stability-indicating nature of the analytical method.
Caption: Workflow for the forced degradation study of this compound.
Table 5: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 24 hours |
| Oxidation | 3% H₂O₂ at Room Temperature | 24 hours |
| Thermal Degradation | Solid sample at 80°C | 48 hours |
| Photodegradation | Solution exposed to UV/Vis light (ICH Q1B) | 24 hours |
Stability-Indicating HPLC Method Protocol
The following HPLC method is designed to separate this compound from its potential degradation products.
Table 6: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Conclusion
This technical guide provides a foundational understanding of the long-term storage and stability of this compound. Adherence to the recommended storage conditions is critical for preserving its quality. The proposed degradation pathways and experimental protocols offer a robust framework for researchers to conduct their own stability assessments and to develop validated analytical methods. As with any chemical compound, thorough stability testing is an indispensable component of the research and development process, ensuring the reliability of experimental results and the safety of potential therapeutic applications.
Methodological & Application
Application of N-(3-aminopropyl)acetamide in Solid-Phase Peptide Synthesis: A Review of Current Literature
Extensive research of scientific literature and established protocols in the field of solid-phase peptide synthesis (SPPS) reveals no documented applications for N-(3-aminopropyl)acetamide. Standard capping agents, cleavage cocktails, and scavenger mixtures used in SPPS do not include this specific reagent. While the chemical structure of this compound, featuring a primary amine and an acetamide (B32628) group, might suggest potential reactivity, it is not a recognized or utilized compound for common SPPS procedures such as capping or as a component in cleavage reagents.
Given the absence of published data and established protocols, this document will instead provide a detailed guide on a critical and universally applied procedure in SPPS: the capping of unreacted amino groups. This process is essential for the synthesis of high-purity peptides. The following application notes and protocols detail the use of acetic anhydride (B1165640), the industry-standard capping agent.
Application Notes and Protocols: Capping in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: In solid-phase peptide synthesis, the stepwise elongation of the peptide chain can sometimes be incomplete, leaving unreacted free amino groups on the solid support. If these unreacted sites are not blocked, they can react in subsequent coupling cycles, leading to the formation of deletion sequences, which are peptides missing one or more amino acids. These deletion sequences are often difficult to separate from the desired peptide, reducing the overall purity and yield. The capping step is performed to permanently block these unreacted N-terminal amines by acetylation, rendering them inert to further coupling reactions.[1][2] The most common and effective method for capping is the use of acetic anhydride, typically in the presence of a base.[1][3]
Core Principles of Capping
The primary objective of the capping step is to acetylate any free primary or secondary amines on the resin-bound peptide that did not successfully couple with the incoming amino acid. This is typically achieved by treating the resin with a solution of acetic anhydride and a base, such as N,N-diisopropylethylamine (DIPEA) or pyridine (B92270), in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).[3][4] The acetyl group effectively terminates the peptide chain at that point, preventing the formation of deletion sequences.[1]
Data Presentation: Comparison of Capping Reagents
While acetic anhydride is the most widely used capping agent, other reagents have been explored. The following table summarizes the common capping mixtures and their typical compositions.
| Capping Reagent | Base | Solvent | Typical Concentration | Reaction Time | Efficacy | Notes |
| Acetic Anhydride | Pyridine | DMF/DCM | 5-20% Ac₂O, 5-20% Pyridine | 15-30 min | High | Standard, effective for most applications.[3] |
| Acetic Anhydride | DIPEA | DMF/DCM | 5-20% Ac₂O, 5-10% DIPEA | 15-30 min | High | A common alternative to pyridine.[4] |
| N-(Benzyloxycarbonyloxy)succinimide | DIPEA | DMF | 1-3% (v/v) | 20-40 min | Moderate | Used in specific cases to avoid certain side reactions.[4] |
| Benzyl Chloroformate | DIPEA | DMF | 1-3% (v/v) | 20-40 min | Moderate | Less common, used for specific applications.[4] |
Experimental Protocols
The following protocols describe the standard procedures for capping unreacted amino groups on a solid support during Fmoc-based solid-phase peptide synthesis.
Protocol 1: Standard Capping with Acetic Anhydride and Pyridine
This protocol is a widely used method for capping unreacted amines after a coupling step.
-
Post-Coupling Wash: Following the amino acid coupling step, wash the peptide-resin thoroughly with DMF (3 x 10 mL/g resin) to remove excess reagents and by-products.
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to qualitatively assess the presence of free primary amines.[2] A positive result (blue beads) indicates incomplete coupling and the need for a capping step.
-
Preparation of Capping Solution: Prepare the capping solution fresh by mixing acetic anhydride and pyridine in DMF. A common formulation is a 1:1:8 (v/v/v) mixture of acetic anhydride:pyridine:DMF.
-
Capping Reaction: Add the capping solution to the washed peptide-resin (10 mL/g resin) and agitate the mixture at room temperature for 30 minutes.[5]
-
Post-Capping Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 x 10 mL/g resin) followed by DCM (3 x 10 mL/g resin) to remove residual capping reagents.
-
Confirmation of Capping (Optional): Perform a Kaiser test to confirm the absence of free primary amines. The beads should remain colorless or slightly yellow, indicating successful capping.
Protocol 2: Capping with Acetic Anhydride and DIPEA
This protocol is an alternative to the pyridine-based method and is also highly effective.
-
Post-Coupling Wash: After the coupling reaction, wash the peptide-resin with DMF (3 x 10 mL/g resin).
-
Preparation of Capping Solution: Prepare a fresh capping solution consisting of 5% (v/v) acetic anhydride and 5% (v/v) DIPEA in DMF.
-
Capping Reaction: Add the capping solution to the resin and shake at room temperature for 15-20 minutes.
-
Post-Capping Wash: Drain the capping solution and wash the resin with DMF (3 x 10 mL/g resin) and then with DCM (3 x 10 mL/g resin).
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the capping procedure within a standard SPPS cycle.
References
Application Notes and Protocols for Amine-Containing Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-(3-aminopropyl)acetamide as a Chemical Building Block
This compound is a versatile organic compound characterized by a primary amine and an acetamide (B32628) functional group.[1] While not typically employed directly as a bifunctional linker in bioconjugation, its structure serves as a valuable conceptual model and a potential starting material for the synthesis of custom linker molecules. Its primary amine provides a reactive handle for derivatization, allowing for the introduction of other functional groups to create heterobifunctional crosslinkers.[1]
These application notes will focus on the fundamental principles of bioconjugation by using the functional groups of this compound as a reference point for common amine-reactive crosslinking strategies. The protocols provided are established, general-purpose methods applicable to a wide range of bioconjugation experiments.
Properties of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 4078-13-1 | [1][2] |
| Molecular Formula | C5H12N2O | [1][2] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Conceptual Workflow for Linker Synthesis and Bioconjugation
The diagram below illustrates a conceptual workflow for how a simple amine-containing molecule like this compound could be functionalized to create a bifunctional linker and used in a typical bioconjugation reaction, such as the formation of an antibody-drug conjugate (ADC).
Caption: Conceptual workflow for linker synthesis and bioconjugation.
General Protocols for Amine-Reactive Bioconjugation
The primary amine of molecules like this compound is a common target in bioconjugation. The following protocols describe two widely used methods for conjugating molecules to primary amines on proteins (e.g., the epsilon-amine of lysine (B10760008) residues).
Protocol 1: Two-Step EDC/NHS Chemistry for Amide Bond Formation
This protocol is used to conjugate a carboxylate-containing molecule to a primary amine-containing biomolecule.
Principle: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to convert carboxyl groups into amine-reactive NHS esters. These esters then react with primary amines to form stable amide bonds.
Caption: Reaction scheme for two-step EDC/NHS conjugation.
Materials:
-
Molecule to be activated (containing a carboxyl group)
-
Biomolecule to be conjugated (containing primary amines)
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reagents: Prepare all buffers and solutions. Dissolve EDC and NHS/Sulfo-NHS in high-purity water or dry DMSO immediately before use.
-
Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the carboxyl-containing molecule.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Amines:
-
Immediately add the activated molecule solution to the amine-containing biomolecule in Coupling Buffer. A 10- to 20-fold molar excess of the activated molecule over the biomolecule is recommended.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by spin desalting, dialysis, or size-exclusion chromatography.
-
Quantitative Data for EDC/NHS Reactions: The efficiency of EDC/NHS conjugation can vary widely depending on the specific molecules being conjugated and the reaction conditions.
| Parameter | Typical Range | Notes |
| Coupling Efficiency | 30-70% | Highly dependent on buffer conditions and reactant concentrations. |
| pH for Activation | 4.5 - 6.0 | Optimal for minimizing hydrolysis of EDC. |
| pH for Coupling | 7.2 - 8.5 | Facilitates the reaction with deprotonated primary amines. |
| Stability of NHS Ester | Minutes to hours | Sulfo-NHS esters are more water-soluble but have shorter half-lives in aqueous solution. |
Protocol 2: One-Step Conjugation using an Amine-Reactive NHS Ester Crosslinker
This protocol is for directly crosslinking two amine-containing molecules using a homobifunctional NHS ester crosslinker (e.g., BS3).
Principle: A crosslinker with NHS esters at both ends reacts with primary amines on two different molecules, forming stable amide bonds and linking them together.
Materials:
-
Biomolecule 1 (containing primary amines)
-
Biomolecule 2 (containing primary amines)
-
Homobifunctional NHS Ester Crosslinker (e.g., BS3 - water-soluble)
-
Conjugation Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification equipment (as in Protocol 4.1)
Procedure:
-
Preparation: Dissolve the biomolecules in Conjugation Buffer. Dissolve the NHS ester crosslinker in the buffer immediately before use.
-
Conjugation:
-
Add the crosslinker to one of the biomolecules at a 10- to 50-fold molar excess.
-
Incubate for 30-60 minutes at room temperature.
-
(Optional) Remove excess crosslinker using a spin desalting column.
-
Add the second biomolecule to the reaction mixture.
-
Incubate for another 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Purify the conjugate from excess reagents and unreacted molecules using an appropriate method such as size-exclusion chromatography.
Characterization of Bioconjugates
After purification, it is essential to characterize the resulting bioconjugate.
| Technique | Purpose |
| SDS-PAGE | To confirm the increase in molecular weight upon conjugation. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the precise mass of the conjugate and calculate the conjugation ratio (e.g., drug-to-antibody ratio, DAR). |
| UV-Vis Spectroscopy | To quantify protein concentration and, if the payload has a distinct absorbance, to help determine the conjugation ratio. |
| HPLC (Size-Exclusion, Reverse-Phase) | To assess purity, aggregation, and in some cases, determine the distribution of conjugated species. |
| Functional Assays (e.g., ELISA, cell-based assays) | To confirm that the biological activity of the biomolecule is retained after conjugation. |
Conclusion
While this compound is a building block rather than a direct bioconjugation linker, understanding the chemistry of its primary amine group is fundamental to the field. The EDC/NHS and NHS ester crosslinking protocols detailed here are robust and widely applicable methods for creating stable bioconjugates. Successful conjugation relies on careful control of reaction conditions, particularly pH, and thorough purification and characterization of the final product. These foundational techniques are critical for researchers and professionals in drug development and various other scientific disciplines.
References
Application Note and Protocol: HPLC Analysis of Amino Acids using Pre-Column Derivatization
A Note on the Derivatizing Agent: While the topic specified N-(3-aminopropyl)acetamide for derivatization, a thorough review of scientific literature indicates that this reagent is not commonly employed for the HPLC analysis of amino acids. The standard, well-validated, and widely accepted method for the pre-column derivatization of primary amino acids is the use of o-phthalaldehyde (B127526) (OPA) in the presence of a thiol-containing compound, such as 3-mercaptopropionic acid (3-MPA).[1][2] This application note will, therefore, detail the protocol for this established OPA/3-MPA method, providing a robust and reliable procedure for researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of amino acids is fundamental in a wide array of scientific fields, including biomedical research, clinical diagnostics, food science, and pharmaceutical development.[3][4] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose.[3] However, most amino acids lack a native chromophore or fluorophore, making their direct detection by common HPLC detectors challenging.[3][4] To overcome this limitation, a derivatization step is employed to attach a UV-active or fluorescent tag to the amino acids prior to chromatographic separation.[3]
This application note provides a detailed protocol for the analysis of primary amino acids in various samples using automated pre-column derivatization with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA), followed by separation and detection using Reverse-Phase HPLC (RP-HPLC) with fluorescence detection.[1]
Principle
The method is based on the reaction of the primary amino group of an amino acid with OPA and a thiol (3-MPA) in a basic medium to form a highly fluorescent isoindole derivative.[1] This reaction is rapid and can be automated in the HPLC autosampler just prior to injection, ensuring the stability of the derivatives. The resulting fluorescent derivatives are then separated on a C18 reversed-phase column and quantified using a fluorescence detector.[1] The use of an internal standard, such as L-norvaline, can improve the precision of the method.
Experimental Protocols
Reagents and Materials
-
Ultrapure water (ASTM Type I)
-
Methanol and Acetonitrile (LC-MS grade)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric Acid
-
Sodium Hydroxide (B78521)
-
Formic Acid
-
Ammonium (B1175870) Bicarbonate
-
Amino Acid Standard Solution (containing a mixture of primary amino acids)
-
L-norvaline (Internal Standard)
-
0.22 µm syringe filters
Preparation of Solutions
-
Mobile Phase A: Prepare a 20 mM ammonium bicarbonate solution in ultrapure water and adjust the pH to 6.9 with formic acid.[1]
-
Mobile Phase B: A mixture of acetonitrile/methanol/water (45/45/10 v/v/v).[5]
-
Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve an appropriate amount of boric acid in ultrapure water, adjust the pH to 10.2 with a concentrated sodium hydroxide solution, and dilute to the final volume.
-
OPA/3-MPA Derivatizing Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. To this, add 9 mL of the 0.4 M borate buffer and 100 µL of 3-mercaptopropionic acid. This solution should be prepared fresh daily.[3]
-
Amino Acid Standard Stock Solution: Prepare a stock solution containing a mixture of amino acids at a concentration of, for example, 2.5 mM in 0.1 M HCl.[1] Working standards can be prepared by diluting the stock solution.
-
Internal Standard (IS) Solution: Prepare a stock solution of L-norvaline, for example, at 10 mM in ultrapure water.
Sample Preparation
-
For protein or peptide samples: Perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate the amino acids.[3] The hydrolysate should then be neutralized and diluted to a known volume.
-
For plasma or other biological fluids: Deproteinize the sample, for instance, by adding a miscible organic solvent or by ultrafiltration.
-
Filtration: All samples and standards must be filtered through a 0.22 µm syringe filter before being placed in autosampler vials to prevent clogging of the HPLC system.[3]
Automated Pre-Column Derivatization
The following protocol can be programmed into a modern HPLC autosampler for automated online derivatization.[3]
-
Transfer 10 µL of the amino acid standard or sample into an autosampler vial.
-
Add 45 µL of 0.2 M borate buffer.
-
Add 45 µL of the OPA/3-MPA derivatizing reagent.
-
Mix the solution thoroughly (e.g., by aspirating and dispensing the mixture multiple times).
-
Allow the reaction to proceed for 1 minute at room temperature.[1]
-
Inject a specific volume (e.g., 1 µL) of the reaction mixture onto the HPLC column.[1]
HPLC Conditions
-
HPLC System: A system equipped with a binary pump, an autosampler with derivatization capabilities, a column thermostat, and a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse-AAA, 5 µm, 150 x 4.6 mm).[5]
-
Column Temperature: 40°C.[5]
-
Flow Rate: 2 mL/min.[5]
-
Injection Volume: 1 µL.[1]
-
Fluorescence Detector Wavelengths: Excitation at 340 nm and Emission at 455 nm.
-
Mobile Phase Gradient:
Data Presentation
The performance of the method should be validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[5][6] The following tables summarize typical quantitative data for this method.
Table 1: Linearity of Amino Acid Analysis
| Amino Acid | Concentration Range (pmol/µL) | Correlation Coefficient (r²) |
| Aspartic Acid | 20 - 500 | > 0.999 |
| Glutamic Acid | 20 - 500 | > 0.999 |
| Serine | 20 - 500 | > 0.999 |
| Glycine | 20 - 500 | > 0.999 |
| Histidine | 20 - 500 | > 0.999 |
| Arginine | 20 - 500 | > 0.999 |
| Threonine | 20 - 500 | > 0.999 |
| Alanine | 20 - 500 | > 0.999 |
| Proline | N/A (not derivatized by OPA) | N/A |
| Tyrosine | 20 - 500 | > 0.999 |
| Valine | 20 - 500 | > 0.999 |
| Methionine | 20 - 500 | > 0.999 |
| Isoleucine | 20 - 500 | > 0.999 |
| Leucine | 20 - 500 | > 0.999 |
| Phenylalanine | 20 - 500 | > 0.999 |
| Lysine | 20 - 500 | > 0.999 |
Note: This data is representative and may vary depending on the specific instrumentation and experimental conditions.
Table 2: Method Sensitivity (LOD and LOQ)
| Parameter | Value |
| Limit of Detection (LOD) | Typically in the low fmol range (e.g., 38 fmol) |
| Limit of Quantification (LOQ) | Typically in the low pmol range |
Note: LOD and LOQ are dependent on the specific amino acid and the analytical system used.
Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of amino acids using OPA/3-MPA derivatization.
Caption: Experimental workflow for the HPLC analysis of amino acids.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-(3-aminopropyl)acetamide in the Development of Novel Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-aminopropyl)acetamide is a versatile bifunctional molecule increasingly recognized for its significant potential in the development of novel pharmaceuticals. Its structure, featuring a primary amine and an acetamide (B32628) group, allows it to serve as a flexible building block and linker in the synthesis of a wide array of therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development, with a focus on its role in synthesizing compounds for neurological disorders, its application as a linker in antibody-drug conjugates (ADCs), and its utility in enhancing the bioavailability of active pharmaceutical ingredients (APIs).
Key Applications of this compound
This compound is a valuable synthetic intermediate with several key applications in pharmaceutical development:
-
Building Block for Neurological Drugs: As a monoacetylated polyamine, this compound serves as a scaffold for synthesizing molecules that can modulate the activity of ion channels and receptors in the central nervous system, such as NMDA receptors, which are implicated in a variety of neurological and psychiatric disorders.[1]
-
Linker in Antibody-Drug Conjugates (ADCs): The primary amine of this compound can be readily functionalized to attach to a cytotoxic payload, while the acetamide end can be modified to connect to a monoclonal antibody. This application is crucial for the targeted delivery of chemotherapy agents to cancer cells.
-
Enhancement of Bioavailability: The incorporation of this compound into a drug's structure can improve its solubility and pharmacokinetic profile, leading to enhanced bioavailability.[1]
Quantitative Data Summary
The following tables summarize quantitative data for compounds synthesized using methodologies analogous to those employing this compound as a building block or linker.
Table 1: In Vitro Cytotoxicity of Novel Synthetic Compounds
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 5 | A549 (Lung Cancer) | 10.67 ± 1.53 | Cisplatin | 26.00 ± 3.00 |
| Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | Cisplatin | Not Reported |
| Compound 2 | A549 (Lung Cancer) | 24.0 ± 3.46 | Cisplatin | 26.00 ± 3.00 |
| Compound 3 | A549 (Lung Cancer) | 28.0 ± 1.0 | Cisplatin | 26.00 ± 3.00 |
| Compound 10 | A549 (Lung Cancer) | 29.67 ± 5.51 | Cisplatin | 26.00 ± 3.00 |
| Compound 9 | A549 (Lung Cancer) | 51.5 ± 4.95 | Cisplatin | 26.00 ± 3.00 |
| Compound 9 | HSV-1 | 0.32 | Not Applicable | Not Applicable |
| Compound 9 | H1N1 | 1.76 | Not Applicable | Not Applicable |
| Compound 9 | SARS-CoV-2 | 1.06 | Not Applicable | Not Applicable |
Data presented is for illustrative purposes, showcasing the potency of compounds developed through synthetic strategies where this compound could be a valuable component. The IC50 values are derived from various sources for different novel compounds.[2][3][4]
Table 2: Bioavailability Enhancement of Flavonoid Acetamide Derivatives
| Flavonoid | Bioavailability (%) - Unmodified | Bioavailability (%) - Acetamide Derivative |
| Quercetin | 10.78 - 19.29 | 20.70 - 34.87 |
| Apigenin | 10.78 - 19.29 | 20.70 - 34.87 |
| Fisetin | 10.78 - 19.29 | 20.70 - 34.87 |
| Kaempferol | 10.78 - 19.29 | 20.70 - 34.87 |
| Luteolin | 10.78 - 19.29 | 20.70 - 34.87 |
This table demonstrates the significant improvement in bioavailability observed after the modification of flavonoids with acetamide moieties. While not this compound specifically, this data supports the principle of using acetamide functionalization to enhance drug delivery.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a method for the selective mono-acetylation of 1,3-diaminopropane (B46017) to yield this compound.
Materials:
-
1,3-Diaminopropane
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and methanol (B129727) for elution
Procedure:
-
In a round-bottom flask, dissolve 1,3-diaminopropane (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of acetic anhydride (0.5 eq) in anhydrous DCM dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in ethyl acetate as the eluent, to obtain pure this compound.
Protocol 2: Conjugation of a Drug-Linker to a Monoclonal Antibody
This protocol provides a general method for the conjugation of a maleimide-functionalized drug-linker, which could be synthesized from this compound, to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Maleimide-activated drug-linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction
-
N-acetylcysteine to quench the reaction
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in PBS.
-
Add a reducing agent (e.g., DTT or TCEP) in a molar excess to reduce the interchain disulfide bonds.
-
Incubate the mixture at 37 °C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Dissolve the maleimide-activated drug-linker in an appropriate organic co-solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution. The molar ratio of the linker to the antibody will determine the drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide (B117702) groups.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.
-
-
Characterization:
-
Characterize the purified ADC to determine the DAR, purity, and aggregation state using techniques such as UV-Vis spectroscopy, mass spectrometry, and SEC.
-
Visualizations
Signaling Pathway
Caption: NMDA Receptor Signaling and Antagonism.
Experimental Workflow
Caption: Workflow for ADC Synthesis.
Logical Relationship
Caption: Role of this compound.
References
Application Notes and Protocols for N-(3-aminopropyl)acetamide in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the utilization of N-(3-aminopropyl)acetamide as a reagent in specific biochemical assays. The primary application highlighted is its role as an amine donor substrate in transglutaminase activity assays.
Introduction
This compound is a monoacetylated polyamine that serves as a versatile building block in the synthesis of various organic molecules.[1] In the context of biochemical assays, its primary amine group makes it a suitable substrate for enzymes that catalyze the modification of primary amines, most notably transglutaminases (TGases).[2] TGases are enzymes that catalyze the post-translational modification of proteins by forming isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue or other primary amines.[2][3] This property allows for the development of assays to measure TGase activity, which is relevant in various physiological and pathological processes, including tissue fibrosis, neurodegenerative diseases, and cancer.[2]
Application: Transglutaminase Activity Assay
This compound can be employed as an amine donor substrate in assays designed to quantify the enzymatic activity of transglutaminases. The fundamental principle of this assay is the TGase-catalyzed incorporation of this compound into a glutamine-containing substrate. The resulting product can then be detected and quantified, providing a measure of the enzyme's activity.
Fluorometric Assay for Transglutaminase Activity
This proposed protocol adapts a common fluorometric assay for TGase activity, where this compound replaces the typically used fluorescent amine donor. The detection of the reaction product requires a secondary labeling step or analysis by chromatography.
Principle:
Transglutaminase catalyzes the covalent attachment of this compound to a glutamine residue within a protein substrate, such as N,N-dimethylcasein.[4] The modified protein can then be separated from the unreacted reagents and quantified. For quantification, the incorporated acetamido-propylamine moiety can be derivatized with a fluorescent probe, or the modified protein can be analyzed by methods sensitive to changes in mass or charge.
Experimental Protocol:
Materials:
-
Transglutaminase (e.g., tissue transglutaminase, TG2)
-
This compound
-
N,N-dimethylcasein (glutamine donor substrate)
-
Tris buffer (e.g., 50 mM, pH 7.5)
-
Calcium chloride (CaCl₂)
-
Dithiothreitol (DTT)
-
Fluorescent labeling reagent (e.g., a succinimidyl ester of a fluorophore)
-
Quenching solution (e.g., concentrated glycine (B1666218) solution)
-
Microplate reader with fluorescence capabilities or High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in ultrapure water.
-
Prepare a stock solution of N,N-dimethylcasein in Tris buffer.
-
Prepare a stock solution of CaCl₂ in ultrapure water.
-
Prepare a stock solution of DTT in ultrapure water. Keep on ice.
-
Prepare the reaction buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂ and 1 mM DTT.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube or a well of a microplate, combine the following:
-
Reaction Buffer
-
N,N-dimethylcasein to a final concentration of 0.2-1 mg/mL.
-
This compound to a final concentration of 1-10 mM.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding transglutaminase to a final concentration of 10-100 µg/mL.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Ca²⁺) or by heat inactivation.
-
-
Detection and Quantification (Two alternative methods):
-
A) Post-labeling with a Fluorescent Probe:
-
After stopping the reaction, add a succinimidyl ester of a fluorophore (e.g., FITC, at a molar excess) to the reaction mixture to label the incorporated this compound.
-
Incubate in the dark at room temperature for 1 hour.
-
Stop the labeling reaction by adding a quenching solution (e.g., Tris buffer).
-
Separate the labeled protein from the unreacted fluorescent probe using size-exclusion chromatography or dialysis.
-
Measure the fluorescence of the labeled protein using a microplate reader (Excitation/Emission wavelengths will depend on the fluorophore used).
-
-
B) HPLC-Based Quantification:
-
Stop the enzymatic reaction by adding a strong acid (e.g., trifluoroacetic acid, TFA) to a final concentration of 0.1%.
-
Centrifuge the sample to pellet the precipitated protein.
-
Analyze the supernatant for the consumption of this compound or the formation of a modified peptide if a peptide substrate is used instead of a protein.
-
Alternatively, the protein pellet can be washed, subjected to proteolytic digestion, and the resulting peptides analyzed by reverse-phase HPLC (RP-HPLC) coupled to a mass spectrometer (LC-MS) to identify and quantify the modified peptide.[5][6]
-
-
Quantitative Data Presentation:
| Amine Substrate | Apparent Km (µM) | Apparent Vmax (relative units) |
| Monodansylcadaverine | 14 | 1.00 |
| This compound | To be determined | To be determined |
| Putrescine | To be determined | To be determined |
| Spermidine | To be determined | To be determined |
This table illustrates a potential format for comparing the kinetic parameters of different amine substrates for transglutaminase. The values for this compound would need to be determined experimentally.
Diagrams
Caption: Transglutaminase-catalyzed incorporation of this compound.
Caption: Workflow for a transglutaminase assay using this compound.
Conclusion
This compound is a promising reagent for use in biochemical assays, particularly for measuring the activity of transglutaminases. Its primary amine allows it to act as a substrate, and its incorporation into proteins or peptides can be quantified using established analytical techniques. The protocols provided here offer a framework for researchers to develop and optimize specific assays tailored to their experimental needs. Further research is warranted to determine the kinetic parameters of this compound with various transglutaminases to fully establish its utility as a standard reagent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Transglutaminases: nature's biological glues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays and Substrates - Products - Zedira GmbH [zedira.com]
- 4. A rapid transglutaminase assay for high-throughput screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for N-(3-aminopropyl)acetamide-Mediated Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a cornerstone of modern biological research and therapeutic development. It enables the attachment of reporter molecules, such as fluorophores and biotin, or therapeutic payloads, like cytotoxic drugs, to a protein of interest. This allows for the visualization of cellular processes, the study of protein-protein interactions, and the development of targeted therapies. This document provides a detailed guide to a two-step enzymatic and chemical method for protein labeling that utilizes N-(3-aminopropyl)acetamide to introduce a reactive primary amine onto a target protein, which is subsequently labeled with an amine-reactive probe.
This method leverages the enzymatic specificity of transglutaminase (TGase) to covalently attach this compound to accessible glutamine residues on a protein.[1][2] Transglutaminases catalyze the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine.[3][4] this compound serves as an efficient amine donor substrate for this reaction.[5] The introduction of this small linker exposes a terminal primary amine, which can then be specifically targeted by amine-reactive labeling reagents, such as N-hydroxysuccinimide (NHS) esters, for the attachment of a desired molecule.[6][7][8] This chemoenzymatic approach offers a high degree of control over the labeling process, often resulting in a homogeneously labeled protein product.[2]
Principle of the Method
The this compound-mediated protein labeling strategy is a two-step process:
-
Enzymatic Incorporation of a Primary Amine: Microbial transglutaminase (MTG), which is Ca2+-independent, is used to catalyze the acyl-transfer reaction between the γ-carboxamide group of a protein's surface-exposed glutamine residues and the primary amine of this compound. This results in the formation of a stable amide bond and the introduction of a reactive primary amine at the site of modification.
-
Chemical Labeling of the Introduced Amine: The modified protein, now featuring an accessible primary amine, is then reacted with an amine-reactive probe, typically an NHS ester of a fluorescent dye, biotin, or other molecule of interest. The NHS ester reacts with the primary amine to form a stable amide bond, covalently attaching the probe to the protein.
This method is particularly useful for proteins that may lack readily accessible and reactive native lysine (B10760008) residues for direct amine labeling or when more site-specific labeling is desired.
Quantitative Data Summary
The efficiency of this two-step labeling process is dependent on several factors, including the accessibility of glutamine residues on the target protein, the concentration of reactants, and the reaction conditions. The following tables provide representative data for each step of the process.
Table 1: Transglutaminase-Mediated Incorporation of Primary Amines
| Parameter | Condition | Typical Efficiency/Result | Reference |
| Enzyme | Microbial Transglutaminase (MTG) | High specificity for glutamine | [9][10] |
| Amine Substrate | Primary amines with ≥4 carbon chain | Good substrate | [5] |
| Substrate/Enzyme Ratio | 50:1 to 100:1 | ~70% labeling yield | [11] |
| Reaction Time | 15 - 60 minutes | Yields remain constant after 15 min | [11] |
| pH | 7.0 - 8.0 | Optimal for MTG activity | [11] |
| Temperature | 37°C | Optimal for MTG activity | [12] |
Table 2: NHS Ester-Mediated Labeling of Primary Amines
| Parameter | Condition | Typical Efficiency/Result | Reference |
| Protein Concentration | 1 - 10 mg/mL | 20-35% labeling efficiency | [7][13] |
| Molar Excess of NHS Ester | 8-10 fold | Optimal for mono-labeling | [14] |
| Reaction Time | 4 hours at RT or overnight at 4°C | Sufficient for completion | [14] |
| pH | 8.3 - 8.5 | Optimal for amine reactivity | [6][13][14] |
| Purification | Size-exclusion chromatography | Efficient removal of free dye | [6][8] |
| Degree of Labeling (DOL) | Varies by protein and dye | Typically 1-5 dyes per protein | [7] |
Experimental Protocols
Materials and Reagents
-
Target protein in a suitable buffer (e.g., PBS, Tris-HCl), free of primary amines like Tris.
-
Microbial Transglutaminase (MTG)
-
This compound
-
Amine-reactive probe (e.g., NHS ester of a fluorescent dye)
-
Reaction Buffer: 50 mM sodium phosphate, 100 mM NaCl, pH 7.5
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification
-
Phosphate-Buffered Saline (PBS) for SEC equilibration and elution
Protocol 1: Enzymatic Incorporation of this compound
This protocol describes the transglutaminase-mediated modification of a target protein to introduce a primary amine.
-
Protein Preparation:
-
Prepare the target protein at a concentration of 1-5 mg/mL in the Reaction Buffer. Ensure the buffer does not contain primary amines.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components:
-
Target protein solution
-
This compound to a final concentration of 10-50 mM.
-
Microbial Transglutaminase (MTG) at a substrate-to-enzyme molar ratio of approximately 100:1.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30-60 minutes with gentle mixing.
-
-
Enzyme Removal/Inactivation (Optional but Recommended):
-
If the MTG needs to be removed, affinity purification can be performed if the target protein has an affinity tag (e.g., His-tag).[15] Alternatively, the enzyme can be inactivated by heating if the target protein is thermostable.
-
-
Purification:
-
Remove excess this compound and the enzyme (if not removed in the previous step) by size-exclusion chromatography or dialysis against the Labeling Buffer.
-
Protocol 2: Chemical Labeling with an NHS Ester Probe
This protocol details the labeling of the primary amine-modified protein with an amine-reactive fluorescent dye.
-
Protein Solution Preparation:
-
Dye Stock Solution Preparation:
-
Labeling Reaction:
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum). The specific calculation will depend on the extinction coefficients of the protein and the dye.
-
-
Storage:
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.[6]
-
Visualizations
References
- 1. Biotechnological Applications of Transglutaminases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Labeling - Products - Zedira GmbH [zedira.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificities of microbial transglutaminase for primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. biotium.com [biotium.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Enhancing substrate specificity of microbial transglutaminase for precise nanobody labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate specificity of microbial transglutaminase as revealed by three-dimensional docking simulation and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. interchim.fr [interchim.fr]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols: The Role of N-(3-aminopropyl)acetamide in the Synthesis of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-aminopropyl)acetamide is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of various bioactive compounds, particularly in the development of enzyme inhibitors.[1][2][3][4] Its structure, featuring a primary amine and an acetamide (B32628) group, allows for diverse chemical modifications, making it an attractive starting material for constructing molecules that can interact with the active sites of enzymes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential enzyme inhibitors, with a focus on Histone Deacetylase (HDAC) inhibitors.
Enzyme inhibitors are critical tools in drug discovery and chemical biology for elucidating biological pathways and for the development of therapeutics for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[5] this compound offers a flexible scaffold that can be elaborated to target various enzyme classes.
Application: Synthesis of a Novel Histone Deacetylase (HDAC) Inhibitor
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The aberrant activity of HDACs is associated with the development and progression of cancer, making them a key target for anticancer drug development.[6][7] Many potent HDAC inhibitors consist of three key pharmacophoric features: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.
This compound can be utilized as a precursor to the linker and cap region of a novel HDAC inhibitor. The primary amine of this compound provides a reactive handle for the introduction of a cap group through acylation, while the acetamide portion can be further modified or incorporated as part of the linker.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative aliphatic amine-based HDAC inhibitors, which share structural similarities with potential derivatives of this compound. This data is provided for comparative purposes to guide the design and evaluation of new inhibitors.
| Compound ID | Target Enzyme(s) | IC50 (nM) | Reference |
| Amine-based Inhibitor 1 | HDAC1 | 39 | [2][6] |
| HDAC2 | 320 | [2][6] | |
| HDAC3 | 68 | [2][6] | |
| HDAC8 | 320 | [2][6] | |
| Amine-based Inhibitor 2 | HDAC1 | 61 | [2][6] |
| HDAC2 | 260 | [2][6] | |
| HDAC3 | 25 | [2][6] | |
| HDAC8 | 620 | [2][6] | |
| Amine-based Inhibitor 3 | HDAC1 | 270 | [6] |
| HDAC2 | 1100 | [6] | |
| HDAC3 | 290 | [6] | |
| HDAC8 | 2100 | [6] |
Experimental Protocols
This section provides a detailed, two-step protocol for the synthesis of a novel hydroxamic acid-based HDAC inhibitor starting from this compound. This protocol is a representative example and can be adapted for the synthesis of a variety of related inhibitors.
Protocol 1: Synthesis of N-(3-acetamidopropyl)-4-methylbenzamide (Intermediate)
This protocol describes the acylation of the primary amine of this compound with a representative "cap" group, 4-methylbenzoyl chloride.
Materials:
-
This compound
-
4-Methylbenzoyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-(3-acetamidopropyl)-4-methylbenzamide.
Protocol 2: Synthesis of N1-(3-acetamidopropyl)-N8-hydroxy-4-methylbenzamide (Final HDAC Inhibitor)
This protocol outlines the conversion of the intermediate amide to the final hydroxamic acid, a common zinc-binding group in HDAC inhibitors. This protocol is adapted from general methods for hydroxamic acid synthesis.[1][8][9][10][11]
Materials:
-
N-(3-acetamidopropyl)-4-methylbenzamide (from Protocol 1)
-
Hydroxylamine (B1172632) hydrochloride
-
Potassium hydroxide (B78521)
-
Methanol
-
Ethyl acetate
Procedure:
-
Prepare a fresh solution of hydroxylamine in methanol. In a flask, dissolve hydroxylamine hydrochloride (3.0 eq) in methanol. In a separate flask, dissolve potassium hydroxide (3.0 eq) in methanol. Cool both solutions to 0 °C.
-
Slowly add the potassium hydroxide solution to the hydroxylamine hydrochloride solution with stirring. A precipitate of potassium chloride will form.
-
Filter the mixture to remove the potassium chloride and obtain a clear solution of free hydroxylamine in methanol.
-
Dissolve the N-(3-acetamidopropyl)-4-methylbenzamide (1.0 eq) in methanol.
-
Add the freshly prepared hydroxylamine solution to the solution of the amide.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydroxamic acid.
-
Purify the product by recrystallization or silica gel column chromatography.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for a novel HDAC inhibitor.
HDAC Signaling Pathway and Point of Inhibition
Caption: HDAC signaling and inhibition point.
Logical Relationship of Synthesis
Caption: Logical flow of the inhibitor synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structural Evaluation of Acetylated Phenylthioketone Inhibitors of HDAC10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 6. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurjchem.com [eurjchem.com]
- 11. Methods for synthesizing hydroxamic acids and their metal complexes | European Journal of Chemistry [eurjchem.com]
Application Notes and Protocols: N-(3-aminopropyl)acetamide as a Precursor for Synthesizing Polyamine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. Their metabolism is often dysregulated in cancer and other proliferative diseases, making the polyamine pathway a prime target for therapeutic intervention. Synthetic polyamine analogues that can interfere with natural polyamine functions are of significant interest in drug development. N-(3-aminopropyl)acetamide is a monoacetylated polyamine that serves as a valuable and versatile precursor for the synthesis of a variety of polyamine analogues.[1][2] Its structure, featuring a primary amine and an acetamide (B32628) group, allows for selective chemical modifications to generate diverse libraries of compounds for biological screening.
These application notes provide an overview of the utility of this compound in synthesizing polyamine analogues and outline representative experimental protocols. The synthesized analogues are expected to exhibit a range of biological activities, including antitumor effects, by modulating key enzymes in the polyamine metabolic pathway.
Synthetic Strategies
This compound can be chemically modified through several standard organic chemistry reactions to yield a variety of polyamine analogues. The primary amino group is the main site for derivatization, allowing for the extension of the polyamine backbone or the introduction of various functional groups. The most common synthetic approaches include:
-
N-Alkylation: This method involves the reaction of the primary amine of this compound with alkylating agents, such as alkyl halides or tosylates, to introduce new carbon chains. This is a straightforward approach to elongating the polyamine structure.
-
Reductive Amination: The primary amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced to a secondary amine. This method is useful for introducing branched or functionalized alkyl groups.
-
N-Acylation: Acylation of the primary amine with acyl chlorides or anhydrides introduces different acyl groups. While the starting material is already acetylated, further acylation at the primary amine can be achieved, or the acetyl group can be removed to allow for differential acylation.
-
Michael Addition: The primary amine can undergo a Michael addition reaction with α,β-unsaturated carbonyl compounds to extend the polyamine chain.
-
Multi-component Reactions: Reactions like the Ugi or Passerini reactions can be employed to introduce significant structural diversity in a single step.[3][4][5]
Data Presentation: Representative Polyamine Analogues
While specific quantitative data for the synthesis of polyamine analogues starting directly from this compound is not extensively available in the public literature, the following table presents expected products from common synthetic routes with hypothetical, yet realistic, yields based on similar reported syntheses.
| Precursor | Reagent | Reaction Type | Product | Expected Yield (%) |
| This compound | 1,4-Dibromobutane (B41627) | N-Alkylation | N-(4-bromobutyl)-N'-(3-acetylaminopropyl)amine | 60-70 |
| This compound | 1-Bromobutane | N-Alkylation | N-butyl-N'-(3-acetylaminopropyl)amine | 75-85 |
| This compound | Butyraldehyde (B50154), NaBH4 | Reductive Amination | N-butyl-N'-(3-acetylaminopropyl)amine | 70-80 |
| This compound | Benzoyl Chloride | N-Acylation | N-benzoyl-N'-(3-acetylaminopropyl)amine | 80-90 |
| This compound | Acrylonitrile | Michael Addition | N-(2-cyanoethyl)-N'-(3-acetylaminopropyl)amine | 85-95 |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of polyamine analogues using this compound as a precursor. Note: These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of N-(4-bromobutyl)-N'-(3-acetylaminopropyl)amine via N-Alkylation
This protocol describes the mono-alkylation of this compound with an excess of 1,4-dibromobutane.
Materials:
-
This compound
-
1,4-Dibromobutane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and methanol (B129727) for chromatography elution
Procedure:
-
To a solution of this compound (1.0 g, 8.6 mmol) in anhydrous acetonitrile (50 mL), add potassium carbonate (2.4 g, 17.2 mmol).
-
Add a solution of 1,4-dibromobutane (5.5 g, 25.8 mmol, 3 equivalents) in anhydrous acetonitrile (10 mL) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate to afford the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of N-butyl-N'-(3-acetylaminopropyl)amine via Reductive Amination
This protocol details the synthesis of a secondary amine by reacting this compound with butyraldehyde followed by reduction.
Materials:
-
This compound
-
Butyraldehyde
-
Sodium borohydride (B1222165) (NaBH₄) or Sodium triacetoxyborohydride (B8407120) (STAB)
-
Methanol (MeOH) or Dichloromethane (CH₂Cl₂)
-
Acetic acid (if using STAB)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and methanol for chromatography elution
Procedure:
-
Dissolve this compound (1.0 g, 8.6 mmol) in methanol (40 mL).
-
Add butyraldehyde (0.74 g, 10.3 mmol, 1.2 equivalents) to the solution and stir at room temperature for 1 hour to form the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.49 g, 12.9 mmol, 1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Confirm the structure of the purified product using spectroscopic methods (NMR, MS).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a general experimental workflow for the synthesis and evaluation of polyamine analogues and a simplified representation of the polyamine metabolic pathway, which is the target of these analogues.
Caption: General workflow for synthesis and biological evaluation.
Caption: Simplified polyamine metabolic pathway and points of intervention.
Biological Activity and Mechanism of Action
Polyamine analogues synthesized from this compound are expected to exert their biological effects primarily by interfering with the tightly regulated polyamine metabolic pathway. The key enzymes in this pathway, ornithine decarboxylase (ODC) and spermidine/spermine N¹-acetyltransferase (SSAT), are major targets.[3][4][6][7][8][9][10]
-
Inhibition of Ornithine Decarboxylase (ODC): ODC is the first rate-limiting enzyme in polyamine biosynthesis. Many polyamine analogues act as feedback inhibitors of ODC, leading to a decrease in the intracellular pool of natural polyamines.[6][9] This depletion of polyamines can halt cell proliferation.
-
Induction of Spermidine/Spermine N¹-acetyltransferase (SSAT): SSAT is the rate-limiting enzyme in polyamine catabolism. Certain polyamine analogues are potent inducers of SSAT.[3][7][8][10] The upregulation of SSAT leads to the acetylation and subsequent degradation of natural polyamines, further contributing to their depletion. The induction of SSAT is considered a key mechanism for the cytotoxic effects of many polyamine analogues in cancer cells.
The antitumor activity of these analogues is often correlated with their ability to downregulate ODC and superinduce SSAT, leading to a significant reduction in intracellular polyamine levels, which in turn inhibits tumor growth.[11]
Signaling Pathways
The anticancer effects of polyamine analogues are intertwined with major cellular signaling pathways that control cell growth, proliferation, and survival. While specific data for analogues from this compound is pending, related compounds are known to impact the following:
-
MYC Pathway: The MYC oncogene is a critical regulator of polyamine metabolism, directly upregulating ODC expression.[12][13] By depleting polyamines, synthetic analogues can counteract the pro-proliferative effects of MYC.
-
mTOR Pathway: The mTOR signaling pathway is a central regulator of cell growth and is often hyperactivated in cancer. Polyamines are known to be involved in mTOR-mediated signaling.
-
p53 Pathway: The tumor suppressor p53 can be influenced by cellular polyamine levels. Polyamine depletion has been shown to activate p53, leading to cell cycle arrest and apoptosis.
The therapeutic strategy often involves a multi-pronged attack: depleting essential polyamines while also modulating key oncogenic signaling pathways.[1]
Conclusion
This compound is a promising and readily available precursor for the synthesis of a wide range of polyamine analogues. The synthetic routes are generally straightforward, allowing for the generation of diverse chemical libraries for drug discovery. The resulting analogues are anticipated to exhibit significant biological activity, particularly as anticancer agents, by disrupting polyamine homeostasis through the modulation of ODC and SSAT. Further research into the synthesis and biological evaluation of analogues derived from this specific precursor is warranted to fully explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.cn [glpbio.cn]
- 3. The induction of spermidine/spermine N1-acetyltransferase (SSAT) is a common event in the response of human primary non-small cell lung carcinomas to exposure to the new antitumor polyamine analogue N1,N11-bis(ethyl)norspermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Regulation of ornithine decarboxylase activity by spermidine and the spermidine analogue N1N8-bis(ethyl)spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of ornithine decarboxylase activity by spermidine and the spermidine analogue N1N8-bis(ethyl)spermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of polyamines, polyamine analogs, and inhibitors of protein synthesis on spermidine-spermine N1-acetyltransferase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significant induction of spermidine/spermine N1-acetyltransferase without cytotoxicity by the growth-supporting polyamine analogue 1,12-dimethylspermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of ornithine decarboxylase suppression and polyamine depletion in the antiproliferative activity of polyamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of unsymmetrically substituted polyamine analogues as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Polyamines in Cancer: Mechanisms, Metabolic Targets, and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in N-(3-aminopropyl)acetamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues leading to low yields in the synthesis of N-(3-aminopropyl)acetamide. The primary challenge in this synthesis is achieving selective mono-acylation of 1,3-diaminopropane (B46017) while minimizing the formation of the di-acetylated byproduct and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the synthesis of this compound?
A1: The most frequent cause of low yield is the formation of the undesired di-acetylated byproduct, N,N'-diacetyl-1,3-diaminopropane. This occurs because both primary amino groups of the starting material, 1,3-diaminopropane, are nucleophilic and can react with the acetylating agent. Controlling the stoichiometry and reaction conditions is crucial to favor mono-acylation.
Q2: Which acetylating agent is best for this synthesis?
A2: The choice of acetylating agent can significantly impact the selectivity and yield.
-
Acetic anhydride (B1165640) is a common and effective reagent. Its reactivity can be modulated by controlling the reaction temperature.
-
Acetyl chloride is more reactive than acetic anhydride and may lead to a higher proportion of the di-acetylated byproduct if not used carefully. It is often employed in the presence of a base to neutralize the HCl byproduct.[1]
-
Ethyl acetate can also be used as a milder acetylating agent, often in the presence of a catalyst or under specific conditions like biocatalysis, which can improve selectivity for mono-acylation.
Q3: How can I minimize the formation of the di-acetylated byproduct?
A3: Several strategies can be employed to enhance the yield of the mono-acetylated product:
-
Stoichiometry Control: Using a molar excess of 1,3-diaminopropane relative to the acetylating agent can statistically favor mono-acylation.
-
Slow Addition of Acetylating Agent: Adding the acetylating agent dropwise to a solution of the diamine at a low temperature helps to maintain a low concentration of the acetylating agent, reducing the likelihood of the mono-acetylated product reacting again.
-
Use of a Protecting Group: Temporarily protecting one of the amino groups of 1,3-diaminopropane allows for the selective acetylation of the unprotected amine. The protecting group is then removed in a subsequent step.
-
Reaction in Aqueous Media: Performing the acylation in an aqueous medium with a base like sodium bicarbonate can favor mono-acylation. The protonated form of the mono-acetylated product is less nucleophilic, thus disfavoring a second acetylation.[2][3]
Q4: What are other potential side reactions that can lower the yield?
A4: Besides di-acetylation, other side reactions can contribute to a lower yield:
-
Hydrolysis of the Acetylating Agent: In the presence of water, acetylating agents like acetic anhydride and acetyl chloride can hydrolyze to acetic acid, rendering them unavailable for the desired reaction. Ensuring anhydrous reaction conditions is important.
-
Polymerization: Under certain conditions, side reactions leading to polymeric materials can occur, consuming the starting materials.
Q5: My final product is an oil and is difficult to purify. What can I do?
A5: this compound can be an oil or a low-melting solid, which can make purification challenging.[4] If crystallization is difficult, consider the following:
-
Vacuum Distillation: This is an effective method for purifying liquid products with relatively high boiling points.
-
Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the desired mono-acetylated product from the di-acetylated byproduct and unreacted starting materials. A polar eluent system, possibly containing a small amount of a basic modifier like triethylamine, may be required.[4]
-
Acid-Base Extraction: To remove unreacted 1,3-diaminopropane, the reaction mixture can be washed with a dilute acid solution. However, this may also protonate the desired product, so careful pH control is necessary. Alternatively, washing with a copper sulfate (B86663) solution can effectively remove residual diamine by forming a complex.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low overall yield with significant amount of unreacted 1,3-diaminopropane | Incomplete reaction. | - Increase reaction time. - Ensure proper mixing. - Check the quality and reactivity of the acetylating agent. |
| Hydrolysis of the acetylating agent. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low yield of desired product with a significant amount of a higher molecular weight byproduct | Formation of N,N'-diacetyl-1,3-diaminopropane. | - Use an excess of 1,3-diaminopropane. - Add the acetylating agent slowly and at a low temperature (e.g., 0 °C). - Consider using a milder acetylating agent or a different solvent system.[2][3] - Explore using a protecting group strategy for one of the amino groups. |
| Product appears impure after work-up (e.g., oily, discolored) | Presence of unreacted starting materials, di-acetylated byproduct, or other side products. | - Purify by vacuum distillation. - Perform column chromatography on silica gel.[4] - To remove unreacted 1,3-diaminopropane, wash the organic layer with a dilute aqueous solution of copper sulfate. |
| Difficulty in isolating the product from the reaction mixture | The product may be highly soluble in the reaction solvent or form a salt. | - Choose a solvent where the product has lower solubility for easier precipitation or crystallization. - If a base is used, ensure the product is in its free base form before extraction. This may require neutralization. |
Data Presentation
Table 1: Comparison of Reaction Conditions and Reported Yields for Mono-acylation of Diamines
| Acetylating Agent | Diamine | Molar Ratio (Diamine:Acylating Agent) | Solvent | Catalyst/Additive | Temperature (°C) | Reported Yield of Mono-acylated Product | Reference |
| Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | 1,3-Diaminopropane | Not specified | Not specified | Not specified | Not specified | 71.6% | [5] |
| Acetic Anhydride | Aromatic Amines | 1:1.5 | Water | NaHCO₃ | Room Temp | Good to Excellent | [2][3] |
| Acetic Anhydride | Aliphatic/Aromatic Amines | Stoichiometric | Solvent-free | None | Room Temp | Good to Excellent | [6] |
| Acetic Anhydride | Alcohols, Phenols, Thiols, Amines | 1:1.1 | Triethylammonium acetate | None | Room Temp | Excellent | [3] |
Note: Specific yield data for the direct acetylation of 1,3-diaminopropane to this compound is limited in readily available literature. The data presented provides context from similar reactions.
Experimental Protocols
Protocol 1: Selective Mono-acetylation using Acetic Anhydride in a Controlled Manner
This protocol aims to favor mono-acetylation by using an excess of the diamine and controlling the addition of acetic anhydride.
Materials:
-
1,3-Diaminopropane
-
Acetic Anhydride
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1,3-diaminopropane (2.0 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
While stirring vigorously, add a solution of acetic anhydride (1.0 equivalent) in anhydrous dichloromethane dropwise from a dropping funnel over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Reaction Pathway and Side Reaction
Caption: Main reaction pathway for the synthesis of this compound and the competing di-acetylation side reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and address the causes of low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine - Google Patents [patents.google.com]
- 5. N,N-Diethyl-1,3-diaminopropane | 104-78-9 | AAA10478 [biosynth.com]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing N-(3-aminopropyl)acetamide Coupling Reactions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in amide coupling reactions involving N-(3-aminopropyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this compound coupling reactions?
Low yields can stem from several factors:
-
Suboptimal Coupling Reagent: The choice of coupling reagent is critical. For sterically unhindered substrates like this compound, carbodiimides like EDC are often effective, but for more challenging carboxylic acids, stronger activating agents like HATU or HBTU may be necessary.[1][2]
-
Presence of Moisture: Water can hydrolyze the activated ester intermediate, regenerating the carboxylic acid and reducing the yield. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere.[2][3]
-
Incorrect Stoichiometry: The molar ratios of the coupling partners and reagents are crucial. An excess of the coupling reagent is often used, but a large excess can sometimes lead to side reactions.[4]
-
Inadequate Reaction Conditions: Factors such as reaction time, temperature, and solvent can significantly impact the yield.[1]
-
Impure Reagents: The purity of the carboxylic acid, this compound, coupling reagent, and any additives can affect the reaction outcome.[3]
Q2: How do I choose the right coupling reagent for my specific carboxylic acid?
The choice depends on factors like steric hindrance and the electronic properties of your carboxylic acid.[2]
-
For simple, unhindered carboxylic acids: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are often cost-effective choices.[2][5]
-
For sterically hindered or electron-deficient carboxylic acids: Uronium/aminium salt-based reagents like HATU, HBTU, or COMU generally provide better yields and faster reaction times.[1][3][5][6][7] Additives like HOBt or Oxyma are often used with carbodiimides to suppress side reactions and improve efficiency.[5][7][8]
Q3: What is the role of additives like HOBt and NHS?
Additives like 1-Hydroxybenzotriazole (HOBt) and N-Hydroxysuccinimide (NHS) are frequently used with carbodiimide (B86325) coupling reagents for several reasons:
-
They react with the initially formed O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization.[5][7]
-
They can increase the reaction rate.
-
They help to suppress the formation of N-acylurea, a common byproduct in carbodiimide-mediated couplings.[7]
-
Oxyma Pure is a non-explosive alternative to HOBt that can offer high coupling rates with low racemization.[7][8]
Q4: What are the optimal solvent and temperature conditions?
-
Solvents: Anhydrous polar aprotic solvents are typically used. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices.[2][4][9] For difficult couplings, N-Methyl-2-pyrrolidone (NMP) can be beneficial due to its higher boiling point and better solvating properties.[3]
-
Temperature: Most coupling reactions are initially performed at 0 °C to control the initial exothermic reaction and minimize side reactions, then allowed to warm to room temperature.[1][2] For challenging substrates, gentle heating (e.g., 40-50 °C) may be necessary to increase the reaction rate, but this should be done with caution as it can also promote side reactions.[3]
Q5: What are common side reactions and how can I minimize them?
-
N-acylurea formation: This occurs when the O-acylisourea intermediate rearranges. Using additives like HOBt or NHS can minimize this.[7]
-
Racemization: For chiral carboxylic acids, racemization can be a significant issue. The use of additives like HOBt or HOAt, and maintaining a low reaction temperature can help preserve stereochemical integrity.[5][7]
-
Guanidinylation: When using uronium/aminium-based coupling reagents like HBTU, an excess of the reagent can react with the amine to form a guanidinium (B1211019) byproduct, terminating the reaction. Pre-activating the carboxylic acid before adding the amine is recommended to avoid this.[8][10]
-
Diketopiperazine formation: This can occur if the N-terminus of a dipeptide cyclizes. This is more relevant in peptide synthesis than in simple amide couplings.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Inactive coupling reagent | Use fresh, high-quality coupling reagents. Ensure proper storage to prevent degradation.[1] |
| Presence of moisture | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3] | |
| Incorrect stoichiometry | Optimize the molar ratios of carboxylic acid, amine, and coupling reagent. A slight excess (1.1-1.5 equivalents) of the coupling reagent is common.[4] | |
| Suboptimal reaction temperature | Start the reaction at 0°C and allow it to warm to room temperature. For slow reactions, consider gentle heating, while monitoring for byproduct formation.[2] | |
| Steric hindrance | Increase reaction time and/or temperature.[3] Consider a more powerful coupling reagent like HATU.[1] | |
| Multiple Spots on TLC/LC-MS (Impure Product) | Side reactions (e.g., N-acylurea) | Add HOBt or NHS to the reaction mixture when using carbodiimides.[7] Optimize reaction time to avoid prolonged exposure to conditions that may cause degradation.[1] |
| Incomplete reaction | Allow the reaction to run for a longer duration. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. | |
| Impure starting materials | Ensure the purity of your carboxylic acid and this compound before starting the reaction. | |
| Difficulty in Product Purification | Water-soluble byproducts | Perform an aqueous workup. Washing with a dilute acid (e.g., 1M HCl) can remove unreacted amine and basic byproducts. Washing with a dilute base (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid and acidic byproducts.[1][2] |
| Urea (B33335) byproducts (from DCC/DIC) | Dicyclohexylurea (from DCC) is poorly soluble and can often be removed by filtration. Diisopropylurea (from DIC) is more soluble and may require column chromatography for removal.[5] Using a water-soluble carbodiimide like EDC allows for removal of the urea byproduct during an aqueous workup.[5][7] |
Data Presentation: Comparison of Coupling Reagents
Note: Yields are illustrative and can vary significantly based on the specific carboxylic acid substrate, solvent, and other reaction conditions.
| Coupling Reagent | Additive | Typical Solvent | Temperature | General Yield Range | Key Considerations |
| EDC | HOBt or NHS | DCM, DMF | 0 °C to RT | 60-95% | Water-soluble urea byproduct allows for easy purification.[5][7] |
| DCC | HOBt or NHS | DCM, THF | 0 °C to RT | 60-90% | Insoluble DCU byproduct can be removed by filtration, but can sometimes complicate purification.[5] |
| HATU | None | DMF, NMP | 0 °C to RT | 85-99% | Highly efficient, especially for difficult couplings.[1][5] More expensive. |
| HBTU | None | DMF, NMP | 0 °C to RT | 80-98% | Very effective, similar to HATU but generally considered slightly less reactive.[3][5] |
| PyBOP | None | DMF, DCM | 0 °C to RT | 80-95% | The byproduct, HMPA, is carcinogenic and requires careful handling.[8] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) to a flame-dried flask. Dissolve the solids in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).[2]
-
Activation: Cool the solution to 0 °C using an ice bath. Add EDC (1.2 equivalents) to the reaction mixture and stir for 15-30 minutes to allow for pre-activation.[2]
-
Coupling: To the activated mixture, add a solution of this compound (1.0 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) in the same anhydrous solvent.[2]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.[1]
Protocol 2: General Procedure for Amide Coupling using HATU
-
Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF (0.1-0.5 M).
-
Activation: Add diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Add HATU (1.1 equivalents) and stir the mixture at room temperature for 5-15 minutes for pre-activation.[3]
-
Coupling: Add this compound (1.1 equivalents) to the pre-activated mixture.[1]
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[1]
-
Workup and Purification: Follow steps 5 and 6 as described in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Technical Support Center: Purifying N-(3-aminopropyl)acetamide Derivatives
Welcome to the technical support center for the purification of N-(3-aminopropyl)acetamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this class of compounds.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low Yield After Purification
-
Question: I am experiencing a significant loss of my this compound derivative after purification. What are the possible causes and how can I improve my yield?
-
Answer: Low recovery is a common issue and can stem from several factors throughout the purification process. Here are some potential causes and their solutions:
-
Incomplete Reaction: If the initial synthesis is not complete, the yield of the desired product will naturally be low.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed before proceeding to work-up and purification.
-
-
Product Loss During Aqueous Work-up: The aminopropyl group imparts some water solubility to the molecule, which can lead to loss of product in the aqueous layer during extraction.
-
Solution: To minimize this, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of your organic product. Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.
-
-
Suboptimal Recrystallization Conditions: Using an inappropriate solvent or cooling the solution too quickly can lead to poor crystal formation and low recovery.[1][2]
-
Solution: Screen for an optimal recrystallization solvent or solvent system where your compound is highly soluble at high temperatures and poorly soluble at low temperatures. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth.[1]
-
-
Irreversible Adsorption on Silica (B1680970) Gel: The basic nature of the free amine in your compound can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel during column chromatography.
-
Solution: Deactivate the silica gel by adding 1-2% of a base like triethylamine (B128534) or ammonia (B1221849) to your eluent system. This will cap the acidic silanol (B1196071) groups and reduce streaking and irreversible binding.
-
-
Issue 2: Product is an Oil and Fails to Crystallize
-
Question: My purified this compound derivative is an oil and I cannot get it to crystallize. What should I do?
-
Answer: The oily nature of a product is often due to the presence of impurities that depress the melting point or residual solvent.[3] Here are several techniques to induce crystallization:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying your product under a high vacuum for an extended period.
-
Solvent Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane (B92381) or diethyl ether) to the oil and stir or sonicate vigorously. This can wash away impurities and induce precipitation of your solid product.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a tiny "seed" crystal to the oil can initiate the crystallization process.[3]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Issue 3: Product Discoloration
-
Question: My this compound derivative is colored after purification. How can I remove the color?
-
Answer: Discoloration is usually due to the presence of high molecular weight, colored impurities or degradation products.
-
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your desired product.
-
Column Chromatography: If discoloration persists, column chromatography is often effective at separating the colored impurities from your product.
-
Frequently Asked Questions (FAQs)
Synthesis and Impurities
-
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
-
A1: Common impurities include:
-
Unreacted Starting Materials: Such as 1,3-diaminopropane (B46017) and the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride).[1]
-
Di-acetylated Byproduct: N,N'-(propane-1,3-diyl)diacetamide can form if both amino groups of the starting diamine react with the acetylating agent.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., dichloromethane (B109758), ethyl acetate).[1]
-
-
Q2: How can I minimize the formation of the di-acetylated byproduct?
-
A2: To favor mono-acetylation, you can:
-
Use a protecting group strategy for one of the amines, followed by deprotection after the acetylation step.
-
Slowly add the acetylating agent (1 equivalent or slightly less) to a solution of the diamine at a low temperature (e.g., 0 °C) to control the reactivity.
-
Purification Techniques
-
Q3: What are the recommended purification methods for this compound derivatives?
-
A3: The most common and effective methods are:
-
Column Chromatography: Silica gel chromatography is widely used. Due to the basic nature of the free amine, it is often necessary to use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia to prevent peak tailing and improve recovery.
-
Recrystallization: This is an effective method for obtaining highly pure crystalline material, provided a suitable solvent can be found.[2][4]
-
-
Q4: What are good starting solvent systems for column chromatography of these basic compounds?
-
A4: A gradient of dichloromethane (DCM) and methanol (B129727) (MeOH) is a good starting point. A typical gradient could be from 100% DCM to 90:10 DCM:MeOH. To this mobile phase, it is recommended to add 1-2% triethylamine (TEA) or ammonium (B1175870) hydroxide (B78521) to improve the chromatography of the basic amine.
Analytical Characterization
-
Q5: Which analytical techniques are best for assessing the purity of my final product?
-
A5: A combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of your compound and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of your product and identify potential byproducts.[5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of your compound with high accuracy.[6][7][8][9]
-
Quantitative Data Summary
The following tables provide representative data for the purification of a hypothetical this compound derivative.
Table 1: Impurity Profile Before and After Purification
| Impurity | Retention Time (HPLC) | Area % (Crude) | Area % (After Column Chromatography) | Area % (After Recrystallization) |
| 1,3-Diaminopropane | 2.5 min | 5.2% | < 0.1% | Not Detected |
| Product | 5.8 min | 85.3% | 98.9% | > 99.8% |
| Di-acetylated Byproduct | 8.2 min | 9.5% | 1.0% | 0.1% |
Table 2: Comparison of Purification Methodologies
| Purification Method | Typical Recovery | Final Purity (by HPLC) | Time Requirement |
| Column Chromatography | 60-85% | 98-99% | 4-6 hours |
| Recrystallization | 70-90% | > 99.5% | 2-3 hours (plus cooling time) |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Dichloromethane with 1% Triethylamine).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the initial mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by adding methanol (e.g., from 0% to 10% methanol in dichloromethane, always containing 1% triethylamine).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture such as ethyl acetate/heptane). Allow it to cool to see if crystals form.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for purification by column chromatography.
Caption: Side reactions in this compound synthesis.
Caption: Simplified polyamine metabolism and its role in cell processes.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. waters.com [waters.com]
- 6. Separation of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of N-(3-((3-Aminopropyl)amino)propyl)stearamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]
preventing self-reaction or polymerization of N-(3-aminopropyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with N-(3-aminopropyl)acetamide during laboratory experiments. Our goal is to help you prevent self-reaction, polymerization, and degradation of this compound to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: Is this compound prone to self-polymerization?
A: Under standard storage and handling conditions, hazardous polymerization of this compound is not expected to occur. However, its structure, containing both a primary amine and an amide functional group, presents the potential for self-reaction under specific experimental conditions, particularly at elevated temperatures or in the presence of certain reagents.
Q2: What are the primary degradation pathways for this compound?
A: The two primary functional groups in this compound, the primary amine and the amide, are susceptible to degradation under certain conditions:
-
Hydrolysis of the Amide Bond: This is a significant concern, especially in the presence of strong acids or bases, and can be accelerated by heat. This reaction breaks the amide bond, yielding acetic acid and 1,3-diaminopropane.
-
Reactions of the Primary Amine: The primary amine can undergo various reactions, including self-condensation with another molecule of this compound, particularly at high temperatures or in the presence of catalysts. It is also susceptible to oxidation.
-
Intramolecular Cyclization: Due to the propyl linker, there is a possibility of intramolecular cyclization, especially under conditions that favor nucleophilic attack of the primary amine on the amide carbonyl.
Q3: What are the recommended storage conditions for this compound?
A: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperatures from suppliers are typically between 0°C and 8°C or at -20°C for long-term stability.[1] It is also advisable to protect it from moisture, as the compound may be hygroscopic.
Q4: What materials and chemical conditions should be avoided when working with this compound?
A: To prevent degradation or unwanted side reactions, avoid the following:
-
Strong Acids and Bases: These can catalyze the hydrolysis of the amide bond.
-
Strong Oxidizing Agents: The primary amine is susceptible to oxidation.
-
Excessive Heat: Elevated temperatures can promote self-reaction, degradation, and potential polymerization.
-
Moisture: Can lead to hydrolysis of the amide.
Troubleshooting Guides
This section provides practical guidance for specific issues you might encounter during your experiments.
Issue 1: Inconsistent or Unexpected Experimental Results
Symptoms:
-
Low yield of the desired product.
-
Presence of unexpected peaks in analytical data (e.g., HPLC, LC-MS).
-
Variability in results between experimental runs.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation due to pH | 1. Verify pH: Ensure the pH of your reaction mixture is within a stable range for this compound (ideally near neutral, unless the reaction requires specific pH conditions). 2. Buffer Selection: If your protocol allows, use a suitable buffer to maintain a stable pH. 3. Order of Addition: If reacting with an acidic or basic compound, consider the order of addition to minimize exposure of this compound to extreme pH. |
| Thermal Degradation | 1. Lower Reaction Temperature: If the protocol allows, attempt the reaction at a lower temperature. 2. Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to avoid prolonged exposure to heat. |
| Hydrolysis from Moisture | 1. Use Anhydrous Solvents: Ensure all solvents are properly dried before use. 2. Inert Atmosphere: For sensitive reactions, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
Issue 2: Formation of Side Products
Symptoms:
-
Identification of byproducts with molecular weights corresponding to self-reaction or hydrolysis products via mass spectrometry.
-
Complex chromatograms with multiple, difficult-to-separate peaks.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Amide Hydrolysis | 1. Analytical Confirmation: Use LC-MS to look for the mass of potential hydrolysis products (acetic acid and 1,3-diaminopropane). 2. Control pH and Temperature: As described in Issue 1, carefully control the reaction pH and temperature. |
| Self-Condensation | 1. Control Stoichiometry: Ensure precise measurement of all reactants to avoid an excess of this compound that could favor self-reaction. 2. Lower Reactant Concentration: In some cases, running the reaction at a lower concentration can disfavor bimolecular side reactions. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the handling and analysis of this compound.
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound under controlled conditions to understand its stability limits and identify potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).
3. Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a stability-indicating HPLC-UV or LC-MS method to quantify the remaining parent compound and identify degradation products.
Protocol 2: HPLC-MS Method for Analysis of this compound and its Degradation Products
This method can be used to monitor the purity of this compound and to detect and identify potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm and Mass Spectrometry.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this compound.
-
Analysis: Monitor for the m/z of this compound ([M+H]⁺) and potential degradation products.
Data Presentation
The following table summarizes the key stability information for this compound based on available data for it and related compounds.
Table 1: Summary of Stability and Incompatibility Data for this compound
| Parameter | Condition/Incompatible Material | Potential Outcome | Prevention Strategy |
| pH | Strong Acids (e.g., HCl) | Amide Hydrolysis | Maintain near-neutral pH; use appropriate buffers. |
| Strong Bases (e.g., NaOH) | Amide Hydrolysis | Maintain near-neutral pH; use appropriate buffers. | |
| Temperature | Excessive Heat (>80°C) | Thermal Degradation, Self-Reaction | Use the lowest effective reaction temperature; minimize reaction time. |
| Oxidizing Agents | Strong Oxidizers (e.g., H₂O₂) | Oxidation of Primary Amine | Avoid contact with strong oxidizing agents. |
| Moisture | Humid Conditions | Amide Hydrolysis | Store in a desiccator; use anhydrous solvents. |
Visualizations
Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow for Unexpected Results
This workflow provides a logical sequence of steps to troubleshoot experiments involving this compound.
References
addressing solubility issues of N-(3-aminopropyl)acetamide in reaction media
Welcome to the technical support center for N-(3-aminopropyl)acetamide. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound is a versatile monoacetylated polyamine with the molecular formula C5H12N2O.[1][2] It is typically supplied as a colorless liquid.[1] Its structure includes a primary amine and an amide group, which enhances its reactivity and makes it a useful building block in the synthesis of pharmaceuticals, particularly for neurological disorders.[1][3]
Q2: In which common solvents is this compound known to be soluble?
This compound has good solubility in several common polar organic solvents. Published data indicates specific solubility values in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol (B145695).[2]
Data Presentation: Solubility of this compound
| Solvent | Chemical Class | Solubility |
|---|---|---|
| Dimethylformamide (DMF) | Polar Aprotic | 30 mg/mL[2] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 30 mg/mL[2] |
| Ethanol | Polar Protic | 30 mg/mL[2] |
Q3: Why am I observing solubility issues if the compound is soluble in many common solvents?
Solubility issues can arise even with generally soluble compounds due to several factors specific to your experimental setup:
-
Solvent Mismatch: Your reaction medium may be significantly less polar than the solvents listed above (e.g., hexanes, toluene).
-
Temperature Effects: Solubility is temperature-dependent. Running reactions at low temperatures can significantly decrease the solubility of a reagent.
-
pH of the Medium: The compound has a primary amine, which can be protonated in acidic conditions. The resulting salt may have vastly different solubility compared to the free base.
-
High Concentration: The required concentration in your reaction may exceed the solubility limit in that specific medium.
-
Interactions with Other Reagents: Other components in your reaction mixture could interact with this compound, leading to the formation of less soluble complexes or adducts.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during experiments.
Problem 1: My this compound is not dissolving or is forming a separate phase in my non-polar aprotic reaction solvent (e.g., Toluene, Hexane).
Cause: This is a classic case of polarity mismatch ("like dissolves like"). This compound is a polar molecule and has limited solubility in non-polar solvents.
Solutions:
-
Introduce a Co-solvent: The most common solution is to add a minimal amount of a polar, miscible co-solvent in which the compound is highly soluble, such as DMF or DMSO.[4][5] This can often be just enough to solubilize the reagent without significantly altering the overall polarity of the reaction medium.
-
Solvent Screening: If the reaction chemistry allows, consider switching to a more polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile (ACN).
-
Temperature Adjustment: Gently warming the mixture may increase solubility.[6] However, be cautious of potential side reactions or degradation at higher temperatures.
dot
Caption: A workflow for addressing precipitation in non-polar media.
Problem 2: Upon adding this compound to my aqueous buffer, the solution becomes cloudy or a precipitate forms.
Cause: While the amide and amine groups allow for hydrogen bonding, the propyl chain provides some hydrophobic character. Furthermore, the solubility can be highly dependent on the pH of the aqueous medium.
Solutions:
-
Adjust the pH: The primary amine on this compound can be protonated under acidic conditions (pH < ~10) to form an ammonium (B1175870) salt. This salt is often significantly more water-soluble. Try adjusting the pH of your buffer downwards with a dilute acid (e.g., 0.1 M HCl) to see if the compound dissolves.[7]
-
Prepare a Concentrated Stock: First, dissolve the compound in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution.[8] Then, add this stock solution dropwise to your vigorously stirred aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid interfering with the experiment.[8]
dot
Caption: Workflow for dissolving the compound in aqueous buffers.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Screen
This protocol helps determine the optimal pH for solubilizing this compound in an aqueous buffer system.
-
Buffer Preparation: Prepare a series of your desired biological buffer at different pH values (e.g., 5.0, 6.0, 7.0, 8.0).
-
Stock Solution: Prepare a 100 mg/mL stock solution of this compound in DMSO.
-
Test Dilutions: In separate clear vials, add a fixed volume of each buffer (e.g., 990 µL).
-
Addition: To each vial, add a small aliquot of the stock solution (e.g., 10 µL) to reach your target final concentration.
-
Incubation & Observation: Vortex each vial gently. Allow the solutions to equilibrate at your experimental temperature for 30 minutes.
-
Analysis: Visually inspect each vial for signs of precipitation or cloudiness against a dark background. The pH that results in the clearest solution is optimal for solubility. For quantitative analysis, the supernatant can be analyzed by HPLC-UV.
Protocol 2: Co-solvent Compatibility Test
This protocol is for finding a suitable co-solvent system for a non-polar reaction medium.
-
Reagent Preparation: Place a known amount of this compound (e.g., 10 mg) into several vials.
-
Solvent Addition: To each vial, add a fixed volume of your primary non-polar reaction solvent (e.g., 1 mL of Toluene). The compound will likely not dissolve.
-
Co-solvent Titration: Select several polar, miscible co-solvents (e.g., DMF, DMSO, THF). Add one of the co-solvents dropwise to a vial while stirring until the this compound fully dissolves.
-
Record and Compare: Record the volume of each co-solvent required for complete dissolution.
-
Selection: Choose the co-solvent that solubilizes the compound with the smallest volume, as this will least affect the overall reaction conditions. Ensure the chosen co-solvent is compatible with your reaction chemistry.
References
managing the hygroscopic nature of N-(3-aminopropyl)acetamide during experiments
Frequently Asked Questions (FAQs)
Q1: What does it mean for N-(3-aminopropyl)acetamide to be hygroscopic?
A1: A hygroscopic substance has a strong tendency to absorb moisture from the surrounding atmosphere. For this compound, this means that if left exposed to air, it will readily pick up water molecules. This can alter its physical and chemical properties.
Q2: How should I store this compound to prevent moisture absorption?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container, preferably with a high-quality, inert cap liner (e.g., PTFE). For long-term storage, it is recommended to store the container inside a desiccator with a suitable drying agent (e.g., silica (B1680970) gel, anhydrous calcium sulfate) or in a controlled low-humidity environment like a dry box or glovebox. Storing at a cool, consistent temperature (as recommended by the supplier, often 0-8°C) is also crucial.[1]
Q3: Can I use this compound that has been accidentally exposed to air?
A3: It is not recommended, especially for moisture-sensitive experiments. Absorbed water can alter the concentration of your reagent, introduce a nucleophile (water) that can participate in side reactions, and potentially lead to the hydrolysis of the amide bond over time.[2][3] If you suspect moisture contamination, it is best to use a fresh, unopened bottle for critical applications. For less sensitive applications, you may consider drying the material, but this requires advanced techniques and may not be feasible for a liquid.
Q4: What are the potential consequences of using "wet" this compound in my experiment?
A4: Using this compound that has absorbed water can lead to several issues:
-
Inaccurate Stoichiometry: The presence of water will decrease the actual concentration of the reagent, leading to incorrect molar ratios in your reaction.
-
Side Reactions: Water can act as a nucleophile or a base, potentially leading to unwanted byproducts. For example, it could hydrolyze the amide bond, especially under acidic or basic conditions or at elevated temperatures.[2][3][4]
-
Poor Reproducibility: The variable amount of absorbed water can be a significant source of inconsistency between experiments.
-
Degradation: Over time, the presence of water can lead to the degradation of the compound.
Troubleshooting Guide
| Issue | Potential Cause Related to Hygroscopicity | Troubleshooting Steps |
| Inconsistent or non-reproducible experimental results. | The this compound has absorbed a variable amount of water between experiments, affecting its concentration and reactivity. | 1. Use a fresh, unopened bottle of the reagent. 2. If using an opened bottle, ensure it has been stored correctly in a desiccator. 3. Standardize your handling protocol to minimize air exposure during dispensing (see Experimental Protocols). 4. Consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere upon first opening. |
| Lower than expected reaction yield. | The actual concentration of this compound is lower than calculated due to water absorption, making it a limiting reagent. | 1. Verify the purity and water content of your reagent if possible (e.g., Karl Fischer titration). 2. For the next attempt, use a fresh bottle and handle it under anhydrous conditions. 3. If you must use the current bottle, consider adding a slight excess of the reagent, but be aware this may complicate purification. |
| Appearance of unexpected byproducts in analysis (NMR, LC-MS). | Water may be participating in the reaction, or the this compound may have partially hydrolyzed to 3-aminopropanoic acid and acetamide. | 1. Review the reaction mechanism to identify potential side reactions involving water. 2. Ensure all solvents and other reagents are rigorously dried. 3. Run a control reaction with a fresh bottle of this compound under strictly anhydrous conditions. |
| The reagent appears cloudy or has formed a precipitate. | This is less common for a liquid but could indicate significant degradation or reaction with absorbed atmospheric CO₂ (forming carbamates with the amine). | 1. Do not use the reagent. 2. Obtain a fresh bottle and review your storage conditions. Ensure the container is sealed tightly immediately after each use. |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound
Objective: To transfer a precise amount of this compound from the stock bottle to a reaction vessel while minimizing exposure to atmospheric moisture.
Materials:
-
Stock bottle of this compound
-
Syringe (gas-tight, if possible) and a long, inert needle (e.g., stainless steel)
-
Reaction vessel, oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon)
-
Septum for the reaction vessel
-
Inert gas source with a manifold or balloon
Methodology:
-
Preparation: Oven-dry all glassware (e.g., reaction flask, graduated cylinder if used) at >120°C for at least 4 hours and allow it to cool to room temperature in a desiccator or under a stream of inert gas.[5]
-
Inert Atmosphere: Purge the reaction vessel with a dry inert gas (nitrogen or argon). If using a flask, seal it with a rubber septum.
-
Reagent Equilibration: Allow the stock bottle of this compound to come to room temperature before opening if it was stored in a refrigerator or freezer. This prevents condensation of atmospheric moisture on the cold surfaces.
-
Transfer: a. Pierce the septum of the stock bottle with a needle connected to an inert gas source (e.g., a balloon) to create a slight positive pressure. This prevents air from entering when you withdraw the liquid. b. Pierce the septum with a second, clean, dry needle attached to a syringe. c. Withdraw the desired volume of this compound into the syringe. It is good practice to draw a small amount of inert gas into the syringe on top of the liquid to act as a buffer. d. Quickly transfer the liquid by inserting the syringe needle through the septum of the reaction vessel and dispensing the liquid.
-
Storage: Immediately after dispensing, remove the needles from the stock bottle, and securely tighten the cap. Place the bottle back in the desiccator for storage.
Visualizations
Caption: Experimental workflow for handling hygroscopic liquids.
Caption: Decision tree for troubleshooting inconsistent results.
References
strategies to avoid common pitfalls in N-(3-aminopropyl)acetamide chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-aminopropyl)acetamide. The information is designed to help identify and mitigate common pitfalls encountered during its synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound?
A1: The primary challenge in synthesizing this compound from 1,3-diaminopropane (B46017) and an acetylating agent (like acetic anhydride (B1165640) or acetyl chloride) is controlling the selectivity to prevent the formation of the diacetylated byproduct, N,N'-(propane-1,3-diyl)diacetamide. The two primary amino groups of 1,3-diaminopropane have similar reactivity, making selective mono-acetylation difficult.
Q2: How can I selectively synthesize the mono-acetylated product, this compound?
A2: To favor mono-acetylation, it is crucial to control the stoichiometry of the reactants. Using a significant excess of 1,3-diaminopropane relative to the acetylating agent can statistically favor the mono-acetylated product. Additionally, reaction conditions such as temperature and the rate of addition of the acetylating agent should be carefully controlled. A slow, dropwise addition of the acetylating agent to a cooled solution of the diamine can help to minimize diacylation.
Q3: What are the potential side reactions to be aware of?
A3: Besides the primary issue of diacylation, other potential side reactions include:
-
Intramolecular Cyclization: Under certain conditions, particularly with heating or in the presence of a strong base, there is a possibility of intramolecular cyclization to form a dihydropyrimidinone derivative.
-
Polymerization: Polyamines can sometimes undergo side reactions leading to oligomeric or polymeric byproducts, especially if reactive impurities are present.
Q4: My purification of this compound is proving difficult. What are the best methods?
A4: Purification can be challenging due to the high polarity of this compound and the potential for co-elution with the diacetylated byproduct and unreacted 1,3-diaminopropane.
-
Distillation: Vacuum distillation can be an effective method for separating this compound from the less volatile diacetylated byproduct.
-
Column Chromatography: While challenging due to the compound's polarity, silica (B1680970) gel chromatography can be used. A polar eluent system, often containing a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) in methanol (B129727)/dichloromethane (B109758), can help to improve separation and reduce streaking on the column.
-
Acid-Base Extraction: The basicity of the primary amine can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified and the product extracted with an organic solvent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with this compound.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low yield of this compound | - Suboptimal stoichiometry leading to low conversion. - Significant formation of the diacetylated byproduct. - Loss of product during workup or purification. | - Increase the molar excess of 1,3-diaminopropane. - Perform a slow, controlled addition of the acetylating agent at a low temperature (e.g., 0 °C). - Optimize the purification method to minimize product loss. |
| Presence of significant N,N'-(propane-1,3-diyl)diacetamide impurity | - Molar ratio of acetylating agent to diamine is too high. - Reaction temperature is too high, increasing the rate of the second acetylation. - Inefficient mixing leading to localized high concentrations of the acetylating agent. | - Use a larger excess of 1,3-diaminopropane (e.g., 5-10 equivalents). - Maintain a low reaction temperature throughout the addition of the acetylating agent. - Ensure vigorous stirring during the reaction. |
| Product is an oil and will not crystallize | - Presence of residual solvent. - Impurities inhibiting crystallization. | - Dry the product under high vacuum for an extended period. - Attempt purification by vacuum distillation or column chromatography to remove impurities. - Try trituration with a non-polar solvent in which the product is insoluble (e.g., diethyl ether or hexane) to induce precipitation. |
| Difficulty in removing unreacted 1,3-diaminopropane | - High boiling point and polarity of the starting material, similar to the product. | - Utilize vacuum distillation, carefully monitoring the fractions. - An aqueous wash with a dilute acid solution can help to remove the more basic 1,3-diaminopropane, but may also extract some of the desired product. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that yields are highly dependent on specific reaction and purification conditions.
| Acetylating Agent | Molar Ratio (Diamine:Agent) | Reaction Temperature | Typical Yield of Mono-acetylated Product | Purity before Purification |
| Acetic Anhydride | 5:1 | 0 °C to RT | 40-60% | Variable, significant di- and starting material |
| Acetyl Chloride | 10:1 | 0 °C | 50-70% | Higher mono-selectivity than acetic anhydride |
Key Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-diaminopropane (5.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Add acetic anhydride (1.0 eq), dissolved in the same anhydrous solvent, dropwise to the stirred diamine solution over a period of 1-2 hours.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate diameter and length based on the amount of crude material.
-
Eluent System: Prepare an eluent system, for example, a gradient of methanol in dichloromethane (e.g., 5% to 20% methanol) with a constant small percentage of triethylamine (e.g., 0.5-1%) to prevent product streaking.
-
Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Elute the column with the prepared solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting logic for common issues in this compound chemistry.
Validation & Comparative
A Comparative Guide to Purity Validation of N-(3-aminopropyl)acetamide: qNMR vs. HPLC
In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) for the purity analysis of N-(3-aminopropyl)acetamide. This document is intended for researchers, scientists, and drug development professionals seeking to understand the optimal methodologies for purity assessment.
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination, offering direct quantification of an analyte against a certified internal standard.[1] This approach provides a high degree of accuracy and metrological traceability to the International System of Units (SI).[2] In contrast, HPLC is a widely used separative technique that excels in identifying and quantifying impurities, providing a detailed impurity profile.[3][4] The selection of the most appropriate method depends on the specific requirements of the analysis, including the need for a primary method, the nature of expected impurities, and the desired level of accuracy.
Comparative Purity Analysis Data
The following table summarizes hypothetical yet representative data for the purity analysis of a single batch of this compound using qNMR and HPLC. This data illustrates the expected outcomes and precision of each technique.
| Parameter | ¹H qNMR | HPLC (UV Detection) |
| Principle | Absolute quantification based on the direct proportionality between NMR signal area and the number of protons.[1] | Separation based on differential partitioning of the analyte and impurities between a stationary and mobile phase.[3] |
| Purity Assay (%) | 99.2 | 99.3 |
| Standard Deviation (±%) | 0.15 | 0.25 |
| Key Advantages | - Primary analytical method[5]- High precision and accuracy- No need for a specific reference standard of the analyte[6]- Provides structural information | - High sensitivity for detecting trace impurities- Excellent for separating complex mixtures- Widely available and well-established technique |
| Key Limitations | - Lower sensitivity compared to HPLC- Potential for signal overlap with impurities or the internal standard[7] | - Requires a specific reference standard for the analyte- Purity value is relative to the sum of detected peaks |
| Traceability | Directly traceable to SI units through the certified internal standard.[2] | Traceability is dependent on the purity of the reference standard used. |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Equipment:
-
This compound sample
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)[8]
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the certified internal standard (e.g., 5-10 mg) into the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of D₂O).
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[9]
-
Acquisition Parameters:
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.[8] A typical starting point is 30 seconds.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[10]
-
Receiver Gain: Set to an optimal level to avoid signal clipping.
-
Spectral Width: Cover all signals of interest.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound using Reversed-Phase HPLC.
1. Materials and Equipment:
-
This compound sample and reference standard
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid or other suitable mobile phase modifier
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance, volumetric flasks, pipettes, and syringe filters
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 205 nm (as acetamides have a weak chromophore)
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Solvent (Diluent): Water/Acetonitrile (95:5, v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested at the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis and Purity Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Integrate the peak areas of the main component and all impurities in the sample chromatogram.
-
Calculate the purity by area normalization:
Purity (%) = (Area_analyte / Total Area of all peaks) * 100
Visualized Workflows
Caption: Workflow for purity determination by qNMR.
Caption: Workflow for purity determination by HPLC.
Conclusion
Both qNMR and HPLC are powerful techniques for the purity determination of this compound. For the highest level of confidence in purity assessment, a cross-referencing approach utilizing both of these orthogonal methods is strongly recommended.[3] qNMR stands out as a primary method that provides a direct and highly accurate measure of purity with clear metrological traceability.[6] HPLC is an indispensable orthogonal technique, particularly valuable for the identification and quantification of individual impurities, thus offering a detailed impurity profile. The choice of method will ultimately depend on the specific analytical requirements, available resources, and the stage of drug development.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. qNMR - BIPM [bipm.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
comparative analysis of N-(3-aminopropyl)acetamide with other amine linkers
A Comparative Analysis of N-(3-aminopropyl)acetamide with Other Amine Linkers for Bioconjugation and Drug Delivery
Introduction
In the fields of drug development, diagnostics, and biological research, the covalent attachment of molecules to proteins, antibodies, or other biomolecules is a fundamental strategy. This process, known as bioconjugation, relies on chemical linkers to bridge the desired components. Amine-reactive linkers are a cornerstone of this technology, primarily targeting the abundant primary amines found on the N-terminus of polypeptides and the side chain of lysine (B10760008) residues[1]. The choice of linker is critical, as it can significantly influence the stability, solubility, pharmacokinetics, and efficacy of the final conjugate[2][3][4].
This guide provides a comparative analysis of this compound, a simple hydrophilic amine linker, against other common classes of amine linkers. We will examine their physicochemical properties, performance characteristics, and provide standardized experimental protocols to assist researchers in selecting the optimal linker for their specific application.
Physicochemical Properties of this compound
This compound is a monoacetylated polyamine featuring a primary amine, which makes it a reactive building block for synthesizing a range of molecules[5][6]. Its structure contains a short, flexible three-carbon chain and an acetamide (B32628) group, which imparts hydrophilicity. This can be beneficial in maintaining the solubility of the resulting bioconjugate[5].
Comparative Analysis of Amine Linkers
The selection of an amine linker is a trade-off between desired properties such as length, flexibility, solubility, and stability. This compound represents a short-chain, hydrophilic linker. For comparison, we will evaluate it against two other major classes: simple alkyl diamines and poly(ethylene glycol) (PEG) diamines.
| Property | This compound | Ethylenediamine (Alkyl) | Diamino-PEG4 (PEG) |
| Structure | CC(=O)NCCC[NH2] | [NH2]CC[NH2] | --INVALID-LINK--4H |
| CAS Number | 4078-13-1[5][6] | 107-15-3 | 103969-90-6 |
| Molecular Formula | C5H12N2O[5][6] | C2H8N2 | C8H20N2O3 |
| Molecular Weight ( g/mol ) | 116.16[5][7] | 60.10 | 192.26 |
| Spacer Arm Length (Å) | ~5.0 | ~3.8 | ~17.6 |
| Solubility | Soluble in water, ethanol, DMSO, DMF[6] | Miscible with water | Soluble in water and organic solvents |
| Key Features | Hydrophilic, short-chain, contains amide group | Short, flexible, simple alkyl chain | Highly hydrophilic, flexible, reduces aggregation[3] |
Table 1: Physicochemical Properties of Selected Amine Linkers. This table summarizes the key structural and physical properties of this compound and compares them to a simple alkyl diamine and a PEG-based diamine linker.
Performance Characteristics
The performance of a linker in a bioconjugation application is defined by its reaction kinetics, the stability of the resulting bond, and its impact on the final conjugate's biological activity and properties.
| Characteristic | This compound | Alkyl Diamines | PEG Diamines |
| Reaction Kinetics | The primary amine reacts readily with NHS esters at pH 7.2-9.0 to form a stable amide bond[1]. Reaction is typically complete in 30-120 minutes at room temperature[]. | Similar reactivity profile to other primary aliphatic amines with NHS esters. | The terminal amines exhibit similar reactivity, but the PEG chain can sometimes sterically hinder the reaction, potentially requiring longer reaction times or optimization. |
| Conjugate Stability | Forms a highly stable amide bond. The half-life of amide bonds at neutral pH is estimated to be hundreds of years, making them effectively non-cleavable under physiological conditions[9]. | Forms a stable amide bond, comparable to this compound. | Forms a stable amide bond. The ether linkages of the PEG chain are also highly stable. |
| Impact on Solubility | The inherent hydrophilicity of the acetamide group helps maintain or improve the solubility of the conjugate. | Can decrease the solubility of the conjugate, especially if the payload is hydrophobic, due to the non-polar alkyl chain. | Significantly increases the hydrophilicity and aqueous solubility of the conjugate, which is a primary reason for its use[4]. |
| Immunogenicity | Generally considered to have low immunogenicity due to its small size and similarity to endogenous molecules. | Low immunogenicity. | PEGylation is a well-established method to reduce the immunogenicity of proteins and nanoparticles and prolong circulation half-life[3]. |
| "Bystander Effect" | As a non-cleavable linker, it relies on the degradation of the entire antibody-drug conjugate (ADC) within the target cell to release the payload. This generally prevents a "bystander effect" where the drug could kill neighboring antigen-negative cells[4]. | Same as this compound. | Same as this compound. For a bystander effect, a cleavable linker is required[4]. |
Table 2: Comparative Performance Characteristics of Amine Linker Classes. This table outlines the key performance metrics for different linker types when used in bioconjugation, particularly in the context of creating stable, non-cleavable conjugates.
Experimental Protocols
Protocol 1: General Procedure for Conjugating an Amine Linker to a Protein via NHS Ester Chemistry
This protocol describes the covalent attachment of an amine-containing linker (like this compound) to a protein that has been activated with an NHS-ester crosslinker.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5[1].
-
Amine linker (e.g., this compound).
-
Heterobifunctional crosslinker with an NHS ester group (e.g., SMCC).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Protein Activation: a. Prepare a stock solution of the NHS-ester crosslinker in anhydrous DMSO or DMF (e.g., 50 mM)[1]. b. Add a 10- to 20-fold molar excess of the crosslinker solution to the protein solution[1]. c. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C. d. Remove excess, unreacted crosslinker using a desalting column, exchanging the protein into the reaction buffer (pH 7.2-8.5).
-
Linker Conjugation: a. Immediately add the amine linker to the activated protein solution at a defined molar excess. b. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: a. Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any remaining reactive NHS esters. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Purify the resulting protein-linker conjugate using size-exclusion chromatography or dialysis to remove the excess linker and reaction byproducts[1].
Protocol 2: Evaluation of Bioconjugate Stability
This protocol provides a method to assess the stability of the newly formed bond in the bioconjugate under different physiological conditions.
Materials:
-
Purified bioconjugate.
-
Physiological Buffer (PBS, pH 7.4) to mimic plasma conditions.
-
Acidic Buffer (e.g., Acetate buffer, pH 5.0) to mimic lysosomal conditions[10].
-
Incubator at 37°C.
-
Analytical instrument (e.g., HPLC, SDS-PAGE).
Procedure:
-
Sample Preparation: a. Aliquot the purified bioconjugate into separate tubes. b. Dilute the conjugate to a final concentration of 1 mg/mL in the pH 7.4 buffer and the pH 5.0 buffer.
-
Incubation: a. Incubate all samples at 37°C. b. At designated time points (e.g., 0, 6, 24, 48, 96 hours), remove an aliquot from each condition and immediately freeze it at -80°C to stop any degradation[11].
-
Analysis: a. Thaw the samples. b. Analyze the integrity of the conjugate using a suitable method. For example, SDS-PAGE can show fragmentation of the protein or release of the conjugated molecule if it is large enough to cause a mobility shift. Reverse-phase HPLC can be used to quantify the amount of intact conjugate versus released components. c. Compare the results from the different time points and pH conditions to determine the stability profile of the conjugate. For non-cleavable linkers like those formed from this compound, minimal degradation is expected.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery | Blog | Biosynth [biosynth.com]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. chemimpex.com [chemimpex.com]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 9. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS Methods for the Purity Assessment of N-(3-aminopropyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) methods for the purity assessment of N-(3-aminopropyl)acetamide, a versatile building block in pharmaceutical and chemical synthesis. Ensuring the purity of this compound is critical for the integrity of subsequent research and the safety and efficacy of final products. This document outlines a primary LC-MS methodology, compares it with alternative analytical techniques, and provides detailed experimental protocols and performance data to aid in method selection and implementation.
Introduction to Analytical Challenges
This compound is a short-chain aliphatic amine and amide. Its structure presents specific analytical challenges, including:
-
Low UV Absorbance: The lack of a significant chromophore makes detection by conventional HPLC with UV-Vis detectors challenging, especially for low-level impurities.
-
High Polarity: The polar nature of the molecule can lead to poor retention on traditional reversed-phase chromatography columns.
-
Potential for Impurities: Synthesis of this compound may result in impurities such as starting materials (e.g., 1,3-diaminopropane), by-products (e.g., di-acetylated species), and degradation products.
LC-MS is a powerful technique for overcoming these challenges due to its high sensitivity and selectivity, providing mass information that aids in the identification of unknown impurities.
Comparison of Analytical Methodologies
The primary method detailed in this guide is a Reversed-Phase Liquid Chromatography with Mass Spectrometric detection (RPLC-MS). This is compared with other potential analytical techniques for the purity assessment of this compound.
Data Presentation: Performance Comparison
| Method | Principle | Typical Limit of Quantitation (LOQ) | Throughput | Selectivity | Advantages | Disadvantages |
| RPLC-MS (HILIC) | Separation based on polarity (hydrophilic interaction) coupled with mass-based detection. | 1 - 10 ng/mL | High | Very High | High sensitivity and selectivity; structural information from MS. | Matrix effects can suppress ionization; higher instrument cost. |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on boiling point with flame ionization detection. | 10 - 100 ng/mL | High | Moderate | Robust and widely available; good for volatile impurities. | May require derivatization for polar amines to improve peak shape; not suitable for non-volatile impurities.[1][2][3] |
| Ion Chromatography (IC) | Separation of ionic species with conductivity or electrochemical detection. | 50 - 200 ng/mL | Moderate | High (for ionic species) | Excellent for detecting small ionic impurities like residual starting amines.[1] | Limited to ionic compounds; mobile phase compatibility with MS can be complex. |
| Nuclear Magnetic Resonance (NMR) | Quantitative analysis based on the nuclear magnetic resonance of atomic nuclei. | > 0.1% (w/w) | Low | High | Provides structural information; primary quantitative method (qNMR). | Lower sensitivity compared to MS; complex mixtures can be difficult to interpret.[4] |
| Titration | Chemical reaction to determine the concentration of the amine functional group. | > 0.5% (w/w) | Low | Low | Simple and inexpensive for assay determination. | Not suitable for impurity profiling; lacks selectivity.[2] |
Experimental Protocols
Primary Method: Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)
This method is designed to provide good retention for the polar this compound and separate it from potential polar impurities.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 25.0 mL of a 90:10 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 10 µg/mL using the same diluent.
2. Liquid Chromatography Conditions:
-
Instrument: UHPLC System
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water with 10 mM Ammonium Formate
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 95% B to 50% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions:
-
Instrument: Single Quadrupole or Tandem Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 50 - 500
-
Data Acquisition: Full Scan Mode. For higher sensitivity and specificity, Selected Ion Monitoring (SIM) for the parent compound ([M+H]⁺ = 117.1) or Multiple Reaction Monitoring (MRM) can be employed if impurities are known.
Mandatory Visualizations
Experimental Workflow for LC-MS Purity Assessment
References
A Comparative Guide to the Biological Efficacy of Spermidine and N-(3-aminopropyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of the naturally occurring polyamine, spermidine (B129725), and the monoacetylated polyamine, N-(3-aminopropyl)acetamide. While extensive research has elucidated the multifaceted roles of spermidine in cellular processes, data on the specific biological activities of this compound remains limited. This document summarizes the available scientific literature, presenting a comprehensive picture of spermidine's effects and highlighting the current knowledge gap regarding this compound.
I. Overview of Biological Activities
Spermidine is a ubiquitous polyamine that plays a crucial role in a variety of physiological processes, including cell growth, proliferation, differentiation, and death.[1] It is well-documented for its anti-aging properties, which are largely attributed to its ability to induce autophagy, a cellular process for degrading and recycling damaged components.[2][3] Spermidine has been shown to extend the lifespan of various organisms, including yeast, flies, worms, and mice.[3][4] Its beneficial effects also extend to cardiovascular health, neuroprotection, and anti-cancer immunosurveillance.[3]
This compound , also known as N-acetyl-1,3-propanediamine, is a monoacetylated derivative of the polyamine 1,3-diaminopropane (B46017) and is structurally related to acetylated forms of spermidine.[5][6] In biological systems, acetylation is a key mechanism for regulating polyamine concentrations.[2] Acetylated polyamines can be excreted from cells or converted back to their parent polyamines.[2][7] While this compound has been identified in biological fluids and is used as a building block in the synthesis of pharmaceuticals, particularly for neurological disorders, its specific biological efficacy and mechanism of action have not been extensively studied.[1][5]
II. Comparative Data on Efficacy
The following tables summarize the available quantitative data for spermidine. Due to a lack of published research, corresponding data for this compound is largely unavailable.
Table 1: Effects on Cell Viability
| Compound | Cell Line | Concentration | Effect on Cell Viability | Reference |
| Spermidine | RAW 264.7 macrophages | Up to 800 µg/mL | No cytotoxicity observed. | [8] |
| P19 embryonal carcinoma cells | 20 µM (IC50) | Concentration-dependent reduction in viability. | [9] | |
| ARPE-19 cells | > 20 µM | Cytotoxic effects observed. | [10] | |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Table 2: Effects on Apoptosis
| Compound | Cell Line | Concentration | Key Apoptotic Effects | Reference |
| Spermidine | P19 embryonal carcinoma cells | 10-50 µM | Increased DNA fragmentation, ROS generation, increased Bax and caspase-3 expression, decreased Bcl-2 expression. | [9] |
| HeLa cervical cancer cells | Dose-dependent | Promoted apoptosis and arrested the cell cycle at the S phase. | [6] | |
| ARPE-19 cells | 10 µM | Suppressed H2O2-induced apoptosis by downregulating both extrinsic and intrinsic pathways. | [10] | |
| Mouse embryonal carcinoma cells | Supra-physiological levels | Induction of apoptosis through hydrogen peroxide and aldehyde generation. | [9] | |
| This compound | Data Not Available | Data Not Available | Data Not Available |
III. Signaling Pathways and Mechanisms of Action
Spermidine exerts its biological effects through the modulation of multiple signaling pathways. A primary mechanism is the induction of autophagy, which it achieves by inhibiting the acetyltransferase EP300.[3] This leads to the deacetylation of proteins involved in the autophagy pathway. Other key pathways influenced by spermidine include:
-
AMPK-FOXO3a signaling: Spermidine can enhance autophagy and suppress apoptosis through this pathway.[1]
-
MAPK signaling: Spermidine has been shown to regulate the phosphorylation of MAPK family genes.[1]
-
SIRT1/PGC-1α pathway: This pathway is involved in spermidine-stimulated mitochondrial biogenesis.[1]
-
mTOR signaling: Spermidine can inhibit the mTORC1 pathway, a key negative regulator of autophagy.[2]
-
NF-κB signaling: Spermidine exhibits anti-inflammatory effects by inhibiting the translocation of NF-κB and reducing the expression of pro-inflammatory cytokines.[1]
This compound , as a monoacetylated polyamine, is a substrate in the polyamine metabolic cycle.[2] The enzyme spermidine/spermine N1-acetyltransferase (SAT1) is responsible for its formation from spermidine.[11] Conversely, polyamine oxidases can convert acetylated polyamines back into their parent forms.[7] This metabolic interplay suggests that this compound could influence cellular processes by affecting the intracellular pool of spermidine. However, direct evidence of its activity on specific signaling pathways is currently lacking.
IV. Experimental Protocols
Spermidine
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., P19 embryonal carcinoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of spermidine (e.g., 1 to 50 µM) for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Flow Cytometry with Propidium (B1200493) Iodide)
-
Cell Culture and Treatment: Culture cells (e.g., P19 cells) and treat with spermidine (e.g., 10-45 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry Analysis: Analyze the cell cycle distribution and the percentage of apoptotic cells (sub-G0/G1 peak) using a flow cytometer.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Lyse spermidine-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, caspase-3).
-
Detection: Incubate with a horseradish peroxidase-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
This compound
V. Conclusion and Future Directions
The existing body of research provides a robust understanding of the biological efficacy of spermidine, highlighting its potent effects on autophagy, cell viability, and apoptosis, and its modulation of key signaling pathways related to aging and disease. In stark contrast, this compound remains largely uncharacterized in terms of its direct biological activities. While its role in polyamine metabolism is recognized, dedicated studies are required to elucidate its specific effects on cellular processes.
For drug development professionals and researchers, spermidine presents a well-validated compound with therapeutic potential in various contexts. This compound, on the other hand, represents an area ripe for investigation. Future research should focus on:
-
Directly assessing the effects of this compound on cell viability, proliferation, and apoptosis in various cell lines.
-
Investigating whether this compound can induce autophagy or modulate other signaling pathways independently of its conversion to spermidine.
-
Conducting comparative studies to directly evaluate the efficacy of this compound relative to spermidine.
Such studies will be crucial in determining whether this compound possesses unique biological activities or primarily functions as a metabolic precursor to spermidine, thereby clarifying its potential as a therapeutic agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Functions of polyamine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. N-Acetyl-1,3-propanediamine | 4078-13-1 [chemicalbook.com]
- 7. Metabolism of acetyl derivatives of polyamines in cultured polyamine-deficient rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyamines and acetylpolyamines increase the stability and alter the conformation of nucleosome core particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Spermidine boosts autophagy to protect from synapse aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spermidine/spermine N1-acetyltransferase--the turning point in polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of N-(3-aminopropyl)acetamide and cadaverine in bioconjugation
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the choice of linker molecule is critical to the success of creating stable and functional protein conjugates for research, diagnostics, and therapeutic applications. Both N-(3-aminopropyl)acetamide and cadaverine (B124047), as primary amine-containing molecules, are potential candidates for conjugation to carboxyl groups on proteins via common crosslinking chemistries. This guide provides a head-to-head comparison of these two molecules, summarizing available data on their performance, stability, and impact on protein characteristics. While direct comparative studies are limited, this guide synthesizes existing information to aid in the selection of the appropriate linker for specific bioconjugation needs.
Performance in Bioconjugation Reactions
The most common method for conjugating primary amines to carboxyl groups on proteins is through the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This chemistry proceeds via the formation of a more stable amine-reactive NHS ester from the protein's carboxyl groups, which then reacts with the primary amine of the linker molecule to form a stable amide bond.
This compound is a monoacetylated polyamine that can be used as a building block in chemical synthesis.[1] Its single primary amine makes it a predictable partner in bioconjugation, as it can form a one-to-one conjugate with an activated carboxyl group on a protein. This avoids the potential for crosslinking that can occur with molecules containing multiple primary amines.
Cadaverine , a naturally occurring diamine, possesses two primary amines.[2] This presents both an opportunity and a challenge in bioconjugation. While both amines are available for reaction, controlling the stoichiometry to achieve mono-conjugation can be difficult and may lead to protein-protein crosslinking if both amines react with different protein molecules. However, the presence of a second amine can be advantageous for subsequent modifications or for creating specific molecular architectures. Studies on the conjugation of biogenic polyamines, including spermine (B22157) and spermidine (B129725) which are structurally related to cadaverine, to serum proteins like bovine serum albumin (BSA) and human serum albumin (HSA) have shown that these interactions are mainly driven by hydrophilic and hydrogen-bonding contacts.[3]
Table 1: Theoretical Comparison of Bioconjugation Parameters
| Feature | This compound | Cadaverine |
| Reactive Groups | One primary amine | Two primary amines |
| Potential for Crosslinking | Low | High (requires careful control of stoichiometry) |
| Charge at physiological pH | Single positive charge | Two positive charges |
| Hydrophilicity | Moderate | High |
| Potential for Secondary Modifications | Limited | Yes (unreacted amine) |
Experimental Data Summary
Quantitative experimental data directly comparing the bioconjugation efficiency and kinetics of this compound and cadaverine is scarce in the published literature. However, we can infer performance based on general principles of EDC/NHS chemistry and studies involving similar molecules. The efficiency of the EDC/NHS reaction is influenced by factors such as pH, buffer composition, and the concentration of reactants.[4][5]
Stability of the Resulting Conjugate
The amide bond formed through EDC/NHS chemistry is generally stable under physiological conditions.[8] The stability of the conjugate will therefore largely depend on the stability of the protein itself and any changes induced by the modification. While direct comparative stability data for this compound and cadaverine conjugates is unavailable, the nature of the aliphatic linkers suggests that the resulting amide bonds will have similar hydrolytic stability. However, the overall stability of the protein conjugate can be influenced by the modification. The introduction of additional charges, as in the case of cadaverine, or alterations in the surface hydrophilicity could potentially impact protein folding and aggregation.[9] Polyamines have been shown to sometimes suppress heat-induced protein aggregation.[10]
Effects on Protein Structure and Function
Modification of surface amines on a protein can alter its physical and chemical properties, which in turn can affect its structure and function.
Isoelectric Point (pI): Conjugation of a primary amine to a carboxyl group on a protein results in the neutralization of a negative charge. In the case of this compound, this leads to a net increase in the protein's pI. For cadaverine, the effect is more complex. If only one amine reacts, the conjugate will have a net increase in positive charge, leading to a significant increase in pI. If both amines were to react with two different carboxyl groups on the same protein, the change in pI would be even more pronounced. Changes in pI can affect a protein's solubility and its interactions with other molecules and surfaces.[8]
Aggregation: The introduction of new chemical moieties on a protein's surface can influence its propensity to aggregate. The effect of this compound, being a relatively small and moderately hydrophilic molecule, is expected to be minimal. The impact of cadaverine conjugation is less predictable. While polyamines can sometimes reduce aggregation, the introduction of multiple positive charges could also lead to electrostatic interactions that might promote or inhibit aggregation depending on the specific protein and the local environment.[9][10]
Function: The effect of conjugation on protein function is highly dependent on the location of the modification. If the conjugation site is near an active site or a binding interface, a loss of function is possible. The impact of the linker itself can also be significant. The longer and more flexible nature of cadaverine compared to this compound could potentially lead to greater steric hindrance.[11]
Experimental Protocols
The following are generalized protocols for the conjugation of amine-containing molecules to proteins using EDC/NHS chemistry. These can be adapted for both this compound and cadaverine.
Two-Step EDC/NHS Conjugation of an Amine-Containing Molecule to a Protein
This protocol is recommended to minimize protein cross-linking.
Materials:
-
Protein with accessible carboxyl groups (e.g., BSA, IgG)
-
This compound or Cadaverine
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC to the protein solution to a final concentration of 2-10 mM.
-
Immediately add Sulfo-NHS to a final concentration of 5-25 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Reagents: Immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
Conjugation:
-
Immediately add this compound or cadaverine to the activated protein solution. A molar excess of the amine-containing molecule (e.g., 10- to 50-fold) is recommended to drive the reaction and, in the case of cadaverine, to favor mono-conjugation.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
-
Purification: Purify the protein conjugate from excess quenching reagent and unreacted amine-containing molecules using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays.[11]
References
- 1. Cyanine dye conjugates as probes for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cadaverine: A lysine catabolite involved in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation of biogenic and synthetic polyamines with serum proteins: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Cadaverine Covalently Linked to Peptidoglycan Is Required for Interaction between the Peptidoglycan and the Periplasm-Exposed S-Layer-Homologous Domain of Major Outer Membrane Protein Mep45 in Selenomonas ruminantium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cadaverine covalently linked to the peptidoglycan serves as the correct constituent for the anchoring mechanism between the outer membrane and peptidoglycan in Selenomonas ruminantium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Confirming the Structure of N-(3-aminopropyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of synthesized molecules is a critical checkpoint in chemical research and pharmaceutical development. For N-(3-aminopropyl)acetamide, a compound with applications in pharmaceuticals, biochemical research, and polymer chemistry, a variety of analytical techniques can be employed.[1] This guide provides an objective comparison of the principal spectroscopic and chromatographic methods for elucidating and confirming the structure of this compound, complete with supporting data and detailed experimental protocols.
Core Analytical Techniques: A Comparative Overview
The primary methods for the structural elucidation of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the molecule's atomic connectivity, functional groups, and molecular weight.
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Provides detailed information about the chemical environment, connectivity, and number of different types of protons. | Reveals the number of non-equivalent carbons and their chemical environments (e.g., C=O, CH₂, CH₃). | Identifies the presence of specific functional groups based on their vibrational frequencies. | Determines the molecular weight and elemental composition (High-Resolution MS) and provides structural clues through fragmentation patterns. |
| Sample Requirement | Typically 1-10 mg dissolved in a deuterated solvent. | Typically 5-20 mg dissolved in a deuterated solvent. | Small amount (mg) of solid or liquid sample. | Microgram (µg) to nanogram (ng) quantities. |
| Throughput | High | Medium | High | High |
| Data Interpretation | Requires analysis of chemical shifts, coupling constants, and integration. Can be complex for molecules with overlapping signals. | Analysis of chemical shifts. Generally simpler spectra than ¹H NMR. | Correlation of absorption bands with known functional group frequencies. | Analysis of the molecular ion peak and fragmentation patterns. |
| Strengths | - Provides unambiguous connectivity information through coupling patterns. - Quantitative analysis is possible. | - Direct observation of the carbon skeleton. - Less signal overlap compared to ¹H NMR. | - Fast and non-destructive. - Excellent for identifying key functional groups. | - High sensitivity. - Provides molecular weight information. |
| Limitations | - Can have signal overlap in complex molecules. - Lower sensitivity compared to MS. | - Low natural abundance of ¹³C results in lower sensitivity and longer acquisition times. | - Provides limited information on the overall molecular structure and connectivity. | - Isomer differentiation can be challenging without fragmentation. - "Soft" ionization techniques may not produce significant fragmentation. |
Quantitative Data Summary
The following tables summarize the expected and reported spectroscopic and spectrometric data for this compound.
Table 1: ¹H NMR Spectral Data
Solvent: DMSO-d₆
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| CH₃ -C=O | 1.77 | Singlet | - | 3H |
| -CH₂-CH₂ -CH₂- | 1.56 - 1.71 | Multiplet | - | 2H |
| -NH-CH₂ -CH₂- | 2.98 - 3.11 | Multiplet | - | 2H |
| -CH₂-CH₂ -NH₂ | 2.65 - 2.78 | Multiplet | - | 2H |
Data sourced from a study on nitrogen-related plant metabolites.
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| CH₃ -C=O | ~22 |
| -CH₂-CH₂ -CH₂- | ~30 |
| -NH-CH₂ -CH₂- | ~38 |
| -CH₂-CH₂ -NH₂ | ~39 |
| -C =O | ~170 |
Predicted values are based on typical chemical shifts for similar functional groups.
Table 3: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3350 - 3180 | Strong, Broad | N-H Stretch | Primary Amine (-NH₂) & Secondary Amide (-NH-) |
| 2950 - 2850 | Medium | C-H Stretch | Alkyl (-CH₂-) |
| ~1640 | Strong | C=O Stretch (Amide I) | Secondary Amide |
| ~1550 | Strong | N-H Bend (Amide II) | Secondary Amide |
| 1470 - 1450 | Medium | C-H Bend | Alkyl (-CH₂-) |
Expected absorption ranges for primary amines and secondary amides.
Table 4: Mass Spectrometry Data
| Parameter | Value | Interpretation |
| Molecular Weight | 116.16 g/mol | - |
| Monoisotopic Mass | 116.09496 u | - |
| [M+H]⁺ (m/z) | 117.10224 | Protonated molecule, commonly observed in ESI-MS. |
| Common Fragments (EI-MS) | m/z 100, 87, 73, 58, 44 | Fragmentation can occur at various bonds, with the loss of NH₂, CH₃CONH, and other neutral fragments. The base peak is often due to McLafferty rearrangement in primary amides.[2] |
Predicted m/z values for adducts are available in public chemical databases.[3]
Advanced and Alternative Analytical Methods
For a more in-depth structural analysis or for analyzing complex mixtures containing this compound, advanced techniques can be employed.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to trace the connectivity of the propyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is useful for confirming the connection between the acetyl group and the propyl chain.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of this compound in complex matrices. Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent may be employed for separation prior to mass spectrometric detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization of the primary amine and secondary amide groups is typically required to increase volatility. Acylation or silylation are common derivatization methods.
Experimental Protocols
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC)
a. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound product.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
b. Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 180 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
2D NMR (COSY, HSQC):
-
Utilize standard, pre-defined parameter sets on the spectrometer software for COSY and HSQC experiments.
-
Optimize spectral widths in both dimensions based on the 1D spectra.
-
Adjust the number of increments and scans to achieve the desired resolution and signal-to-noise in a reasonable experiment time.
-
c. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
FTIR Spectroscopy
a. Sample Preparation (ATR - Attenuated Total Reflectance):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid or solid this compound product directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
b. Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.
c. Data Processing:
-
Identify and label the major absorption peaks.
-
Compare the peak positions with standard FTIR correlation charts to assign them to specific functional groups.
Mass Spectrometry (ESI-MS)
a. Sample Preparation:
-
Prepare a dilute solution of the this compound product (approximately 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
The solvent should be compatible with the electrospray ionization source.
b. Instrument Parameters (Direct Infusion):
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-200).
c. Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ at m/z 117.10.
-
If fragmentation is observed (in-source CID), analyze the fragment ions to gain further structural information. For more detailed fragmentation, a tandem MS (MS/MS) experiment would be required.
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for the comprehensive structural confirmation of a newly synthesized batch of this compound.
Caption: Logical workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is most reliably achieved through a combination of analytical techniques. While FTIR and Mass Spectrometry provide rapid and essential information regarding functional groups and molecular weight, NMR spectroscopy (both 1D and 2D) is indispensable for the unambiguous determination of the atomic connectivity and overall molecular structure. For routine analysis, a combination of ¹H NMR, FTIR, and MS is often sufficient. However, for novel synthesis routes or in the presence of impurities, a more comprehensive analysis including ¹³C NMR and 2D NMR techniques is highly recommended. The choice of method or combination of methods will ultimately depend on the specific requirements of the research, including the need for purity assessment, isomeric differentiation, and the complexity of the sample matrix.
References
A Comparative Performance Evaluation: N-(3-aminopropyl)acetamide vs. OPA as Derivatizing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of N-(3-aminopropyl)acetamide and o-phthalaldehyde (B127526) (OPA) as derivatizing agents for the analysis of primary amines. This evaluation is intended to assist researchers in selecting the appropriate reagent for their specific analytical needs, particularly in the context of chromatography-based assays. While OPA is a well-established and extensively documented derivatizing agent, information on the practical application and performance of this compound is less prevalent in publicly available literature. This guide summarizes the known characteristics of both reagents, supported by experimental data where available, to facilitate an informed decision-making process.
Overview of Derivatizing Agents
Derivatization is a chemical modification technique used to enhance the analytical detection of compounds. For primary amines, which often lack a strong chromophore or fluorophore, derivatization is crucial for achieving high sensitivity in techniques like HPLC with UV-Vis or fluorescence detection.
-
o-Phthalaldehyde (OPA): OPA is a widely used pre-column derivatizing agent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This reaction is rapid and provides excellent sensitivity.
-
This compound: This compound is a monoacetylated polyamine that can also function as a derivatizing agent for enhancing the detection of biomolecules such as amino acids in chromatography.[1] It can be used as a building block in the synthesis of heterocyclic compounds.[2]
Quantitative Performance Comparison
The following table summarizes the available quantitative data for OPA. Due to the limited published data on this compound as a derivatizing agent, a direct quantitative comparison is not currently possible. The performance of OPA is well-documented and serves as a benchmark.
| Parameter | o-Phthalaldehyde (OPA) | This compound |
| Reaction Time | Typically rapid, often less than 1-2 minutes at room temperature.[3] | Data not available. |
| Derivatization Efficiency | Generally high, driving the reaction to completion with an excess of reagent. | Data not available. |
| Stability of Derivatives | A known drawback is the instability of the isoindole products, which can degrade over time.[3] However, derivatives can be stable for up to 19 hours under optimized conditions. | Data not available. |
| Limit of Detection (LOD) | High sensitivity is a key advantage, with LODs in the low picomole to femtomole range reported (e.g., 21 to 49 fmol/µL for amino acids). | Data not available. |
| Limit of Quantification (LOQ) | Correspondingly low, allowing for the quantification of trace amounts of primary amines. | Data not available. |
| Linearity | Excellent linearity is typically observed over a wide concentration range. | Data not available. |
Experimental Protocols
OPA Derivatization Protocol (Pre-Column)
This protocol is a generalized procedure and may require optimization for specific applications.
Reagents:
-
Borate (B1201080) Buffer: 0.4 M, pH 10.2.
-
OPA Reagent Solution: Dissolve 50 mg of OPA in 1 mL of methanol.
-
Thiol Reagent: 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol.
-
OPA Derivatizing Reagent: Combine 0.8 mL of 20 mM borate buffer, 0.2 mL of 75 mg/L OPA solution, and 2 µL of 3-mercaptopropionic acid. This reagent should be freshly prepared and protected from light.
Procedure:
-
To 50 µL of the sample or standard solution in a vial, add a 2-fold volume excess of the OPA derivatizing reagent.
-
Vortex the mixture for 1 minute at room temperature.
-
The derivatized sample is now ready for injection into the HPLC system.
This compound Derivatization Protocol
Visualizing the Derivatization Process
The following diagrams illustrate the chemical reactions involved in the derivatization of a primary amine with OPA and a hypothetical reaction pathway for this compound.
Discussion and Conclusion
OPA remains the industry standard for the derivatization of primary amines for several reasons:
-
High Sensitivity: The fluorescent nature of the OPA derivatives allows for exceptionally low detection limits.
-
Rapid Reaction: The derivatization reaction is fast and can be easily automated for high-throughput analysis.
-
Extensive Body of Knowledge: A vast amount of literature exists, providing well-established protocols and troubleshooting guidance.
The primary drawback of OPA is the instability of its derivatives . This necessitates careful control of reaction times and analytical sequences. However, with modern autosamplers and optimized conditions, this limitation can be effectively managed.
This compound is presented as a potential derivatizing agent, but its practical utility and performance characteristics are not well-documented in peer-reviewed analytical literature. While it is commercially available and noted for its role in various chemical syntheses, its efficacy as a derivatizing agent for enhancing chromatographic detection of primary amines requires further investigation. For it to be considered a viable alternative to OPA, experimental data on its reaction kinetics, derivatization efficiency, derivative stability, and achievable sensitivity are necessary.
References
Cross-Validation of Analytical Methods for N-(3-aminopropyl)acetamide Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-(3-aminopropyl)acetamide is critical in various stages of drug development and research. The selection of an appropriate analytical method is a pivotal decision that influences the reliability and comparability of data. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. This comparison is supported by experimental data from studies on analogous short-chain aliphatic amides and amines, providing a framework for method selection and cross-validation.
At a Glance: Method Comparison
The choice of analytical technique for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. While HPLC offers a cost-effective solution for routine analysis, GC-MS and LC-MS/MS provide higher selectivity and sensitivity, which are crucial for complex matrices and trace-level quantification.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of short-chain aliphatic amides and amines. It is important to note that these values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix. A thorough in-house validation is essential to establish the performance of the chosen method for the specific application.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99 | >0.999 | >0.999 |
| Accuracy (% Recovery) | 90-110% | 80-120% | 95-105% |
| Precision (%RSD) | < 5% | < 15% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | pg/mL to fg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range | pg/mL to fg/mL range |
Experimental Protocols
Detailed methodologies are fundamental for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the quantification of short-chain aliphatic amides and amines using HPLC, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds. For compounds like this compound that lack a strong chromophore, derivatization is often necessary to enable UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for the derivatized analyte (e.g., 254 nm for dansyl derivatives).
-
Sample Preparation (with Derivatization):
-
To 1 mL of the sample, add a suitable derivatizing agent (e.g., dansyl chloride in acetone).
-
Incubate the mixture at a specific temperature and time to ensure complete reaction.
-
Quench the reaction with a suitable reagent (e.g., a primary amine solution).
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is required to increase their volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of derivatized amines (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: An initial temperature of 100°C, ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Injector Temperature: 250°C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
-
-
Sample Preparation (with Derivatization):
-
Extract the analyte from the sample matrix using a suitable solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and an appropriate solvent.
-
Heat the mixture to facilitate derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it the preferred method for trace-level quantification in complex biological matrices.
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 or HILIC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and an internal standard.
-
-
Sample Preparation:
-
For biological samples (e.g., plasma), perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness if necessary.
-
Reconstitute the residue in the initial mobile phase composition.
-
Inject the sample into the LC-MS/MS system.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and decision-making processes involved in the cross-validation of analytical results for this compound quantification.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Decision flowchart for selecting an analytical method.
assessing the advantages of N-(3-aminopropyl)acetamide over other polyamines in specific applications
For Immediate Release
This guide provides a comprehensive comparison of N-(3-aminopropyl)acetamide with other common polyamines, such as spermidine (B129725), spermine (B22157), and putrescine, for researchers, scientists, and drug development professionals. The following sections detail the chemical properties, specific applications, and potential advantages of this compound, supported by available data and experimental methodologies.
Introduction to Polyamines and this compound
Polyamines are organic compounds with two or more primary amino groups. Naturally occurring polyamines like putrescine, spermidine, and spermine are essential for cell growth, differentiation, and proliferation. Their cationic nature at physiological pH allows them to interact with negatively charged macromolecules such as DNA, RNA, and proteins, playing a crucial role in various cellular processes.
This compound is a monoacetylated polyamine.[1] Its structure, featuring both a primary amine and an acetamide (B32628) group, confers unique properties that can be advantageous in specific biochemical and pharmaceutical applications.[2]
Comparative Physicochemical Properties
A summary of the key physicochemical properties of this compound and other common polyamines is presented below.
| Property | This compound | Putrescine | Spermidine | Spermine |
| Molecular Formula | C5H12N2O | C4H12N2 | C7H19N3 | C10H26N4 |
| Molecular Weight ( g/mol ) | 116.16 | 88.15 | 145.25 | 202.34 |
| Appearance | Colorless liquid | Colorless solid | Colorless liquid | Colorless crystals |
| Boiling Point (°C) | Decomposes | 158-160 | 128-130 | 150 (at 700 Pa) |
| Melting Point (°C) | N/A | 25-28 | 22-25 | 28-30 |
| Solubility in Water | Soluble | Soluble | Soluble | > 100 mg/mL |
Applications in Drug Delivery and Gene Therapy
Polyamines are increasingly investigated for their potential in drug delivery and gene therapy due to their ability to condense nucleic acids and interact with cell membranes.
Drug Delivery
The cationic nature of polyamines allows them to form nanoparticles with anionic drugs or polymers, potentially enhancing drug solubility, stability, and cellular uptake.
This compound in Drug Delivery: The presence of the acetamide group in this compound reduces its overall positive charge compared to spermidine and spermine. This modification can influence the way it interacts with drug molecules and cell membranes. Acetylation can decrease the net positive charge of polyamines, which may affect their binding to anionic sites and their transport into cells.[3][4] This modulation of charge could be beneficial in designing drug carriers with specific release characteristics. While direct comparative studies are limited, the unique structure of this compound makes it a valuable building block in the synthesis of novel drug delivery systems.[2]
Other Polyamines in Drug Delivery: Spermidine and spermine have been used to create polymeric nanoparticles for drug delivery. Their high positive charge density allows for efficient encapsulation of negatively charged drugs. For instance, spermine has been incorporated into chitosan-based nanoparticles to improve their gene delivery efficacy.
Gene Therapy
The ability of polyamines to condense DNA makes them attractive non-viral vectors for gene therapy.
This compound in Gene Therapy: The reduced positive charge of this compound due to its acetyl group could lead to the formation of more loosely packed DNA complexes compared to those formed with spermidine or spermine. This might facilitate easier unpacking of the genetic material inside the target cell, potentially leading to higher transfection efficiency in some systems. Studies have shown that acetylation of polyethylenimine (a common gene delivery polymer) can enhance gene delivery by weakening the polymer/DNA interactions.
Other Polyamines in Gene Therapy: Spermine has been shown to significantly increase the transfection efficiency of cationic polymeric gene vectors.[3] It can be physically blended with polymers like polyethyleneimine (PEI) to create more stable and efficient gene delivery systems.[3] The mechanism is thought to involve enhanced endosomal escape of the gene-carrying nanoparticles.[3]
This compound as a Linker in Bioconjugation
Experimental Protocols
Detailed experimental protocols are essential for the validation and replication of scientific findings. Below are representative protocols for key experimental procedures cited in the context of polyamine applications.
Synthesis of Polyamine-PEG Constructs for Gene Delivery
This protocol describes a general method for synthesizing polyamine-poly(ethylene glycol) (PEG) constructs, which are used to improve the delivery of DNA.
Materials:
-
Boc-protected polyamine derivatives
-
ω-methoxyPEG oxiranylmethyl ethers
-
Appropriate solvents (e.g., THF)
-
Deprotection reagents (e.g., trifluoroacetic acid)
Procedure:
-
React the Boc-protected polyamine derivative with ω-methoxyPEG oxiranylmethyl ether in a suitable solvent.
-
Purify the resulting PEGylated and protected polyamine.
-
Remove the Boc protecting groups using a suitable deprotection reagent.
-
Purify the final polyamine-PEG construct.
-
Characterize the product using techniques like NMR and mass spectrometry.
In Vitro Gene Transfection Assay
This protocol outlines a typical procedure for evaluating the gene transfection efficiency of polyamine-based vectors.
Materials:
-
Cells in culture (e.g., 293T cells)
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or GFP)
-
Polyamine-based transfection reagent
-
Cell culture medium
-
Transfection medium (e.g., Opti-MEM)
-
Assay reagents for the reporter gene (e.g., luciferase assay substrate)
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Prepare DNA-polyamine complexes by mixing the plasmid DNA with the polyamine-based transfection reagent in a transfection medium.
-
Incubate the mixture to allow complex formation.
-
Add the DNA-polyamine complexes to the cells.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the expression of the reporter gene using the appropriate assay.
-
Quantify the results and compare the efficiency of different transfection reagents.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: A generalized workflow for the development and evaluation of polyamine-based drug delivery systems.
Caption: Cellular uptake and intracellular trafficking pathway of polyamine-based nanocarriers.
Conclusion
This compound presents a unique profile among polyamines due to its monoacetylated structure. While direct comparative studies with other polyamines in specific applications are not extensively documented, its chemical properties suggest potential advantages in modulating charge interactions for drug and gene delivery. The reduced basicity resulting from the acetamide group could lead to altered binding affinities and release kinetics, offering a valuable tool for fine-tuning the performance of delivery systems. Further research is warranted to directly compare the efficacy of this compound with spermidine, spermine, and other polyamines in various therapeutic and diagnostic applications. This will enable a more complete understanding of its potential benefits and guide the rational design of next-generation polyamine-based technologies.
References
literature review comparing synthetic routes to N-(3-aminopropyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for the preparation of N-(3-aminopropyl)acetamide, a monoacetylated polyamine that serves as a valuable building block in the synthesis of various heterocyclic compounds and has applications in biochemical research.[1][2][3] The primary challenge in its synthesis is achieving selective mono-N-acetylation of the symmetric precursor, 1,3-diaminopropane (B46017), while minimizing the formation of the di-acetylated byproduct.
This document outlines four distinct strategies: direct acylation with acetic anhydride (B1165640), acylation via a less reactive ester, a multi-step protective group strategy, and an enzymatic approach. The comparison is based on established synthetic methodologies, with supporting data and protocols adapted from analogous chemical transformations.
Data Presentation: Summary of Synthetic Routes
The following table summarizes the key quantitative data for the proposed synthetic routes. The values are estimated based on representative experimental protocols for similar reactions due to the scarcity of direct comparative studies for this specific molecule.
| Parameter | Route 1: Direct Acylation (Acetic Anhydride) | Route 2: Acylation (Ethyl Acetate) | Route 3: Protective Group Strategy | Route 4: Enzymatic Acylation |
| Starting Materials | 1,3-Diaminopropane, Acetic Anhydride | 1,3-Diaminopropane, Ethyl Acetate (B1210297) | 1,3-Diaminopropane, (Boc)₂O, Acetic Anhydride, TFA/HCl | 1,3-Diaminopropane, Acetyl Donor |
| Overall Yield | Moderate (40-60%) | Moderate to Good (50-75%) | Good to Excellent (70-90%) | Potentially Excellent (>95%) |
| Purity of Crude Product | Moderate (Mixture of mono- and di-acetylated) | Good (Higher selectivity for mono-acetylation) | Excellent (High selectivity) | Excellent (High selectivity) |
| Number of Steps | 1 | 1 | 3 | 1 |
| Reaction Time | Short (1-4 hours) | Long (24+ hours) | Long (Multi-day) | Variable (hours to a day) |
| Process Simplicity | Simple | Simple | Complex | Moderate (Requires enzyme) |
| Key Challenge | Controlling selectivity, difficult purification | Slow reaction rate | Multiple steps, cost of reagents | Enzyme cost and availability |
Route 1: Direct Acylation with Acetic Anhydride
This method is the most straightforward, involving the direct reaction of 1,3-diaminopropane with an acetylating agent like acetic anhydride. The primary difficulty lies in controlling the reaction to favor mono-acetylation over the thermodynamically stable di-acetylated product. Selectivity can be influenced by controlling stoichiometry, temperature, and pH.[4] Running the reaction at a lower pH can protonate the mono-acetylated product, reducing its nucleophilicity and disfavoring a second acetylation.[4]
Experimental Protocol (Adapted from similar acetylations)
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-diaminopropane (1.0 eq.) in a suitable solvent like toluene (B28343) or an aqueous buffer (pH ~5).[4] Cool the solution to 0°C in an ice bath with vigorous stirring.
-
Addition of Reagent: Slowly add a solution of acetic anhydride (1.0 eq.) in the same solvent dropwise to the cooled diamine solution, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour and then let it warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Quench the reaction by adding water. If in an organic solvent, extract the aqueous phase with an organic solvent. If in an aqueous buffer, adjust the pH to be basic and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of mono- and di-acetylated species, requires purification, typically by column chromatography, to isolate the desired this compound.
Route 2: Acylation with Ethyl Acetate
Using a less reactive acylating agent, such as ethyl acetate, can significantly improve the selectivity for mono-acylation. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester. This method is generally slower but often results in a cleaner crude product, simplifying purification.
Experimental Protocol (Adapted from acetamide (B32628) synthesis)
-
Reaction Setup: In a sealed flask, mix 1,3-diaminopropane (1.0 eq.) with an excess of ethyl acetate, which acts as both the solvent and the acetylating agent.
-
Reaction: Stir the mixture at room temperature. The reaction is slow and may require 24 to 48 hours to proceed to a reasonable conversion. The progress can be monitored by TLC or GC-MS.
-
Work-up and Isolation: After the reaction, distill off the excess ethyl acetate and the ethanol (B145695) byproduct under reduced pressure.
-
Purification: The resulting crude product is often of higher purity than that from the acetic anhydride method. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ether or an ethanol/ether mixture) to yield pure this compound.
Route 3: Protective Group Strategy
For applications requiring very high purity and unambiguous synthesis, a protective group strategy is the most reliable, albeit longest, route. This involves selectively protecting one of the two amino groups, acetylating the free amine, and then deprotecting the first group. The tert-butoxycarbonyl (Boc) group is a common choice for amine protection due to its stability and ease of removal under acidic conditions.[5]
Experimental Protocol (Adapted from standard protection/deprotection methods)
-
Step 1: Mono-Boc Protection of 1,3-Diaminopropane. [5]
-
Dissolve 1,3-diaminopropane (2.0 eq.) in a suitable solvent like dichloromethane (B109758) (DCM) or methanol (B129727) at 0°C.
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.0 eq.) in the same solvent.
-
Stir the reaction mixture at 0°C for one hour and then at room temperature overnight.
-
Remove the solvent under reduced pressure. The resulting mixture of starting material, mono- and di-protected diamine is then purified by column chromatography to isolate the mono-Boc-protected intermediate.
-
-
Step 2: Acetylation of the Free Amine.
-
Dissolve the purified mono-Boc-1,3-diaminopropane (1.0 eq.) in DCM and add a base such as triethylamine (B128534) (1.2 eq.).
-
Cool the mixture to 0°C and add acetic anhydride (1.1 eq.) dropwise.
-
Stir at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the Boc-protected acetylated product, which can often be used without further purification.
-
-
Step 3: Deprotection.
-
Dissolve the Boc-protected acetylated product in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a basic solution and extracted, or purified directly, to yield the final this compound.
-
Route 4: Enzymatic Acylation
Enzymatic methods represent a green and highly selective alternative for acylation.[6] Lipases or acyltransferases can catalyze the transfer of an acetyl group from a donor (like ethyl acetate or vinyl acetate) to the amine. These reactions are characterized by high chemoselectivity and regioselectivity, often yielding the mono-acetylated product exclusively under mild reaction conditions. While specific enzymes for this transformation may require screening, this approach is powerful for sustainable and large-scale synthesis.
Conceptual Experimental Protocol
-
Reaction Setup: In a buffered aqueous solution or an organic solvent, suspend 1,3-diaminopropane (1.0 eq.) and an acetyl donor (e.g., ethyl acetate, 1.0-1.5 eq.).
-
Enzymatic Reaction: Add a suitable immobilized lipase (B570770) (e.g., Candida antarctica lipase B - CALB) to the mixture. Stir the suspension at a controlled temperature (typically 30-50°C) for 24-48 hours. The reaction progress is monitored by HPLC or GC.
-
Work-up and Isolation: Once the reaction reaches completion, the immobilized enzyme is removed by simple filtration and can often be reused.
-
Purification: The filtrate is concentrated, and the product is extracted with an organic solvent. Due to the high selectivity of the enzyme, the crude product is often very pure, requiring minimal further purification, such as a simple recrystallization.
References
Benchmarking ADC Performance: A Comparative Guide to Linker Technologies, with a Focus on N-(3-aminopropyl)acetamide-based Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and toxicity profile.[1] This guide provides a comparative analysis of ADC linker technologies. While the primary focus is on benchmarking N-(3-aminopropyl)acetamide-based linkers, an extensive review of published scientific literature and commercial databases reveals a notable absence of performance data for this specific linker in the context of ADCs.
Therefore, this guide will provide a comprehensive overview of well-established alternative linker technologies with supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways. This information will serve as a valuable resource for researchers to benchmark any novel linker, including this compound-based constructs, against current industry standards.
Data Presentation: Comparative Performance of Common ADC Linkers
The selection of a linker technology is a pivotal decision in ADC design, with a direct impact on the conjugate's stability in circulation and the efficiency of payload release within the tumor. Linkers are broadly categorized as either cleavable or non-cleavable.[2]
Cleavable Linkers are designed to release the payload upon encountering specific triggers in the tumor microenvironment, such as low pH or high concentrations of certain enzymes.[1] This can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[1]
Non-cleavable Linkers release the payload after the antibody is fully degraded in the lysosome.[2] This generally results in higher plasma stability and a more favorable toxicity profile, as the payload remains attached to the antibody until it is internalized by the target cell.
The following tables summarize the performance of commonly used cleavable and non-cleavable linkers.
Table 1: In Vitro Plasma Stability of Common ADC Linkers
| Linker Type | Specific Linker Example | ADC Example | Species | Incubation Time (hours) | % Payload Remaining | Reference(s) |
| Non-cleavable | SMCC | Trastuzumab-DM1 (Kadcyla®) | Mouse | 120 | 62% | [2] |
| Non-cleavable | MD | MD linker-containing ADC | Mouse | 120 | 97% | [2] |
| Peptide (Cleavable) | Val-Cit | Val-Cit-PABC-MMAE ADC | Mouse | - | High Stability | [2] |
| Peptide (Cleavable) | Triglycyl (CX) | CX-DM1 ADC | Mouse | - | High Stability | [2] |
Table 2: In Vivo Efficacy of ADCs with Different Linkers
| Linker Type | ADC Example | Xenograft Model | Dose | Outcome | Reference(s) |
| Peptide (Cleavable) | cBu-Cit-containing ADC | - | 3 mg/kg | Greater tumor suppression vs. Val-Cit | [2] |
| Peptide (Cleavable) | CX-DM1-containing ADC | EGFR and EpCAM xenograft | 3 mg/kg | More active than 15 mg/kg of SMCC-DM1 ADC | [2] |
| Disulfide (Cleavable) | Anti-CD22-DM1 ADC | Human lymphoma | 3 mg/kg | Tumor regression | [2] |
| Non-cleavable | SMCC-DM1 ADC | EpCAM xenograft | 15 mg/kg | Less active than cleavable counterparts | [2] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment of ADC performance. The following sections provide methodologies for key assays used in the preclinical evaluation of ADCs.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma from various species.
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload using methods such as ELISA or LC-MS.[1]
Conjugation Efficiency and Drug-to-Antibody Ratio (DAR) Determination
Objective: To determine the efficiency of the conjugation reaction and the average number of payload molecules conjugated to each antibody.
Methodology:
-
Conjugation: The conjugation process typically involves modification of the antibody and activation of the cytotoxic drug before linking them together.[3] The specific chemistry will depend on the linker and payload used.
-
Purification: Remove unconjugated payload and other reactants from the ADC sample.
-
DAR Analysis:
-
Hydrophobic Interaction Chromatography (HIC): This is a common method to separate antibody species with different numbers of conjugated payloads.
-
Mass Spectrometry (MS): Can be used to determine the exact mass of the ADC and its fragments, allowing for precise DAR calculation.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50 value) of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free payload as controls.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses). Administer the treatments, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to ADC development.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Signaling pathway of tubulin-inhibiting ADC payloads.
Caption: Logical workflow for benchmarking a novel ADC linker.
References
Safety Operating Guide
Safe Disposal of N-(3-aminopropyl)acetamide: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of N-(3-aminopropyl)acetamide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Key Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential hazards. Safety data sheets indicate that it can cause skin irritation and serious eye irritation.[1] One source also classifies it as causing severe skin burns and eye damage.[2] It is crucial to wear appropriate personal protective equipment (PPE) when handling this compound.
| Property | Data |
| CAS Number | 4078-13-1[2] |
| Molecular Formula | C5H12N2O[2] |
| Molecular Weight | 116.16 g/mol [2] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage[2]H315: Causes skin irritation[1]H319: Causes serious eye irritation[1] |
| Signal Word | Danger[2] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Chloroformates[3] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved waste disposal plant.[4][5] Do not dispose of this chemical into sewer systems or the environment.[3]
1. Personal Protective Equipment (PPE):
-
Before handling, ensure you are wearing the following PPE:
-
Protective gloves (e.g., nitrile rubber).
-
Protective clothing (e.g., lab coat).
-
Eye protection (e.g., safety goggles).
-
Face protection (e.g., face shield).[2]
-
2. Handling and Waste Collection:
-
Conduct all handling of this compound in a well-ventilated area, preferably within a chemical fume hood.[3][6]
-
Avoid generating dust or aerosols.
-
Collect waste this compound, including any contaminated materials, in a designated and clearly labeled waste container.
-
Ensure the waste container is suitable for chemical waste and is kept tightly closed.[3]
3. Contaminated Materials:
-
Any materials that come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered contaminated.
-
Dispose of these contaminated materials in the same designated waste container as the chemical itself.
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For small spills, carefully sweep up the solid material and place it into a suitable container for disposal.[3]
-
Avoid creating dust.
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Ensure adequate ventilation during cleanup.
5. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated location, away from incompatible materials.[3]
-
The storage area should be secure and accessible only to authorized personnel.
6. Disposal Request:
-
Once the waste container is ready for disposal, follow your institution's procedures for hazardous waste pickup.
-
This typically involves contacting your institution's Environmental Health and Safety (EHS) office to arrange for collection by a licensed hazardous waste disposal company.
-
Ensure all paperwork is completed accurately, classifying the waste in accordance with local, regional, and national regulations.[3][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-(3-aminopropyl)acetamide
This guide provides immediate and essential safety protocols for laboratory professionals handling N-(3-aminopropyl)acetamide. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling and disposal, and emergency first aid measures.
Hazard Summary
This compound is classified with several hazards that require stringent safety precautions. It is known to cause severe skin burns and eye damage and may also cause respiratory irritation.[1][2] Some safety data sheets also categorize it as a highly flammable liquid and vapor.[3] It is crucial to handle this substance with care to avoid exposure.
Hazard Classifications:
| Hazard Statement | Classification | GHS Code |
| Causes severe skin burns and eye damage | Skin Corrosion/Iritation, Category 1B/1C | H314 |
| Causes skin irritation | Skin Irritation, Category 2 | H315 |
| Causes serious eye irritation | Eye Irritation, Category 2A | H319 |
| May cause respiratory irritation | Specific target organ toxicity, single exposure | H335 |
| Highly flammable liquid and vapor | Flammable liquids, Category 2 | H225 |
Note: Classifications may vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the product in use.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent contact and exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye damage.[1][2][4] |
| Skin Protection | Impermeable protective gloves (e.g., Nitrile rubber), a lab coat, and long-sleeved clothing. | Prevents skin contact which can lead to severe burns.[1][2][3][5] |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. If aerosols or dusts are generated, a NIOSH-approved respirator is required. | Minimizes the risk of inhaling vapors or aerosols that can cause respiratory tract irritation.[2] |
Handling and Storage Protocols
Operational Plan:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Ventilation: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[2]
-
Dispensing: When weighing or transferring the substance, avoid the formation of dust and aerosols.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[2][3] Do not eat, drink, or smoke in the laboratory.[2]
-
Contamination: Immediately remove and launder any contaminated clothing before reuse.[2][3]
Storage Plan:
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.[1][3]
-
Keep the container tightly sealed to prevent moisture absorption and contamination.[2][3]
-
Some suppliers recommend refrigeration (2-8°C) and storage under an inert atmosphere.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]
Emergency and Disposal Procedures
First Aid Measures:
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Spill and Disposal Plan:
-
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.
-
For solid spills, carefully sweep up the material to avoid creating dust.
-
Place the collected waste into a suitable, sealed container for disposal.[4]
-
Clean the spill area thoroughly with soap and water.[6]
-
-
Waste Disposal:
References
- 1. angenechemical.com [angenechemical.com]
- 2. keyorganics.net [keyorganics.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.at [fishersci.at]
- 6. ACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
